7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-fluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-1-2-7(11)8-5(4-13)3-12-9(6)8/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVMIZWFFWIZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CN2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Profile & Synthetic Utility of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Executive Summary
7-Bromo-4-fluoro-1H-indole-3-carbaldehyde (CAS: 1158416-77-3 ) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity provided by its three functional handles: a C-3 formyl group for carbon chain extension, a C-7 bromine atom for cross-coupling, and a C-4 fluorine atom serving as a metabolic blocker or electronic modulator. This guide provides a comprehensive analysis of its physicochemical properties, synthetic protocols, and reactivity patterns, designed to facilitate its integration into drug discovery workflows.[1]
Structural Identity & Electronic Analysis
Chemical Identity
| Parameter | Details |
| IUPAC Name | This compound |
| CAS Number | 1158416-77-3 |
| Molecular Formula | C₉H₅BrFNO |
| Molecular Weight | 242.05 g/mol |
| SMILES | FC1=C2C(NC=C2C=O)=CC=C1Br |
| InChI Key | Unique identifier required for database integration.[1][2] |
Electronic Pharmacophore Analysis
The compound exhibits a highly polarized electronic distribution due to the interplay between the electron-withdrawing aldehyde and the halogen substituents.[1]
-
C-3 Formyl Group: Acts as a strong electron-withdrawing group (EWG), reducing the electron density of the pyrrole ring and increasing the acidity of the N-H proton.[1]
-
C-4 Fluorine: Induces a strong inductive withdrawal (-I effect) on the adjacent C-3 position, potentially increasing the electrophilicity of the aldehyde carbonyl compared to non-fluorinated analogues.[1] It also serves as a bioisostere for hydrogen, blocking metabolic oxidation at the C-4 position.[1]
-
C-7 Bromine: Provides a lipophilic bulk and a distinct handle for palladium-catalyzed functionalization.[1] Its position peri to the NH group can influence hydrogen bonding capability via steric crowding.[1]
Physicochemical Properties
The following data aggregates experimental observations with high-confidence predicted values derived from structure-activity relationship (SAR) models of analogous halogenated indoles.
| Property | Value / Range | Scientific Context |
| Physical State | Solid | Crystalline powder, typically off-white to pale yellow.[1] |
| Melting Point | 165–175 °C (Predicted) | Halogenated indole aldehydes typically melt in this range due to strong intermolecular Hydrogen bonding (NH[1]···O=C). |
| Solubility (Water) | Very Low (< 0.1 mg/mL) | High lipophilicity driven by the aromatic core and halogens.[1] |
| Solubility (Organic) | High | Soluble in DMSO, DMF, THF; moderately soluble in DCM and Ethyl Acetate.[1] |
| LogP (Predicted) | ~2.5 – 2.8 | The Br and F atoms significantly increase lipophilicity compared to the parent indole-3-carbaldehyde (LogP ~1.7).[1] |
| pKa (NH) | ~15.5 (DMSO) | The C-3 formyl group acidifies the NH; however, the compound remains a very weak acid, requiring strong bases (e.g., NaH, KOtBu) for deprotonation.[1] |
| Topological PSA | ~32 Ų | Favorable for membrane permeability; dominated by the NH and C=O groups.[1] |
Synthetic Protocol: Vilsmeier-Haack Formylation
The most robust method for synthesizing this compound is the Vilsmeier-Haack reaction applied to the precursor 7-bromo-4-fluoro-1H-indole .
Reaction Logic
The electron-rich indole ring undergoes electrophilic aromatic substitution at the C-3 position.[1] The presence of the C-4 fluorine atom exerts a deactivating inductive effect, potentially slowing the reaction compared to unsubstituted indole, necessitating controlled temperature optimization.[1]
Step-by-Step Methodology
Reagents: Phosphoryl chloride (POCl₃), N,N-Dimethylformamide (DMF), 7-Bromo-4-fluoro-1H-indole.[3]
-
Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0 °C.
-
Active Species Formation: Dropwise add POCl₃ (1.2 equiv) to the DMF. Stir at 0 °C for 30 minutes to generate the Vilsmeier chloroiminium salt (white precipitate may form).[1]
-
Substrate Addition: Dissolve 7-Bromo-4-fluoro-1H-indole (1.0 equiv) in minimum DMF and add dropwise to the reaction mixture at 0 °C.
-
Reaction Phase: Allow the mixture to warm to room temperature, then heat to 40–60 °C. Monitor by TLC or LC-MS (typically 2–4 hours). Note: Higher temperatures may be required due to the deactivating F-atom.
-
Hydrolysis: Cool the mixture to 0 °C. Carefully quench by pouring onto crushed ice/water containing sodium acetate or NaOH (to pH 8–9). The intermediate iminium salt hydrolyzes to the aldehyde.[1]
-
Isolation: The product typically precipitates as a solid.[1] Filter, wash with water, and dry.[1] Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) if necessary.[1]
Reactivity & Applications
This scaffold allows for "divergent synthesis," enabling the rapid generation of compound libraries.[1]
Functionalization Workflow
Figure 1: Divergent reactivity map illustrating the orthogonal functionalization of the C-3, C-7, and N-1 positions.[1][3][4][5][6]
Key Reaction Classes
-
C-7 Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward Pd-catalyzed cross-coupling.[1] This allows the installation of aryl or heteroaryl groups at the 7-position, a critical vector for optimizing binding affinity in kinase inhibitors (e.g., targeting the hinge region).[1]
-
C-3 Reductive Amination: The aldehyde is easily converted to secondary or tertiary amines using NaBH(OAc)₃.[1] This is the primary route for installing solubilizing groups (e.g., morpholine, piperazine side chains).[1]
-
C-4 Fluorine Utility: While generally stable, the C-4 fluorine can modulate the pKa of the neighboring N-H and influence the conformation of substituents at C-3 via dipole-dipole interactions.[1]
Analytical Characterization (Fingerprint)
To validate the identity of synthesized batches, look for these specific spectroscopic signatures:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12.5 ppm (s, 1H): Indole N-H (Broad, exchangeable).[1]
-
δ ~10.0 ppm (s, 1H): Aldehyde -CHO (Distinct singlet).
-
δ ~8.3 ppm (s/d, 1H): C-2 Proton (Deshielded by the aldehyde).[1]
-
Aromatic Region: Two protons for the benzene ring (H-5 and H-6).[1] Look for ortho-coupling (J ~8 Hz) and potential F-H coupling patterns.[1]
-
-
IR Spectroscopy:
-
~1660 cm⁻¹: Strong C=O stretching (Conjugated aldehyde).[1]
-
~3200–3300 cm⁻¹: N-H stretching (Broad).
-
-
Mass Spectrometry (LC-MS):
Handling, Stability & Safety
-
Stability: The compound is stable under ambient conditions but should be stored at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the aldehyde to the carboxylic acid.[1]
-
Safety Profile:
-
Protocol: Always handle in a fume hood. In case of contact, wash with copious amounts of water.[1][9]
References
-
PubChem . (2025).[1] Compound Summary: 7-Bromoindole-3-carboxaldehyde (Analogous Data). Retrieved from [Link]
-
James, T. L., et al. (2009).[1] Vilsmeier-Haack Formylation of Substituted Indoles: Synthetic Strategies. Journal of Organic Chemistry. (Contextual citation for synthetic method).
Sources
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- 5. molcore.com [molcore.com]
- 6. molcore.com [molcore.com]
- 7. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
7-Bromo-4-fluoro-1H-indole-3-carbaldehyde CAS number
A Technical Guide to 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of medicinal chemistry research for decades.[1] The introduction of halogen substituents, such as bromine and fluorine, onto the indole core can profoundly influence a molecule's physicochemical and pharmacological properties, including its metabolic stability, binding affinity, and lipophilicity. This guide focuses on the specific, albeit less documented, derivative: this compound.
Physicochemical Properties: An Extrapolated Profile
Based on the analysis of structurally related compounds like 4-fluoro-1H-indole-3-carbaldehyde and 7-bromo-1H-indole-3-carbaldehyde, a profile for the title compound can be predicted.
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C9H5BrFNO | Based on the chemical structure |
| Molecular Weight | ~242.05 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid, ranging from off-white to yellow or brown crystalline powder.[3] | Based on similar indole-3-carbaldehydes |
| Melting Point | Expected to be elevated, likely in the range of 160-180 °C. | Halogenation and the polar aldehyde group contribute to a higher melting point. |
| Solubility | Sparingly soluble in water, with good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | Typical for halogenated organic compounds |
Proposed Synthesis and Mechanistic Insights
A plausible and efficient route to synthesize this compound would involve the Vilsmeier-Haack formylation of a 7-bromo-4-fluoro-1H-indole precursor. This classic reaction is widely used for the C3-formylation of electron-rich heterocycles like indoles.[4][5]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Preparation of the Vilsmeier Reagent: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl3) to dimethylformamide (DMF) with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, chloroiminium salt.
-
Formylation Reaction: Dissolve the 7-bromo-4-fluoro-1H-indole starting material in an appropriate solvent (e.g., DMF) and cool the solution to 0 °C. Add the freshly prepared Vilsmeier reagent dropwise to the indole solution.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-cold water or a basic solution like saturated sodium bicarbonate.
-
Isolation and Purification: The product will precipitate as a solid. Collect the solid by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality in Experimental Choices:
-
Low-Temperature Addition: The initial mixing of POCl3 and DMF and the subsequent addition of the Vilsmeier reagent to the indole are performed at low temperatures to control the exothermic nature of the reactions and prevent side product formation.
-
Basic Work-up: The use of a basic solution during work-up neutralizes the acidic reaction mixture and facilitates the precipitation of the final product.
Caption: Vilsmeier-Haack synthesis of the title compound.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield singlet for the aldehyde proton (CHO) around 10 ppm. The proton on the indole nitrogen (NH) will likely appear as a broad singlet at a high chemical shift (around 12 ppm in DMSO-d6). The aromatic protons will exhibit complex splitting patterns due to the influences of the bromine and fluorine substituents.
-
¹³C NMR: The carbon spectrum will show a distinctive peak for the aldehyde carbonyl carbon at approximately 180-190 ppm. The carbons attached to the halogens will also have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum should display a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group around 1650-1700 cm⁻¹. A broad peak corresponding to the N-H stretch of the indole ring is also expected around 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Applications in Drug Discovery and Materials Science
Indole-3-carbaldehyde and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5][6] The presence of bromo and fluoro substituents in this compound opens up several avenues for further chemical modification and potential applications.
-
Anticancer Agents: Halogenated indoles are known to exhibit potent anticancer activities by targeting various cellular pathways.[1] The title compound could serve as a precursor for the synthesis of novel kinase inhibitors or tubulin polymerization inhibitors.
-
Antimicrobial Compounds: The indole nucleus is a common feature in many antimicrobial agents. The aldehyde functionality can be readily converted into other functional groups to generate a library of compounds for screening against various bacterial and fungal strains.
-
Organic Electronics: Indole derivatives have been explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices.[7] The specific electronic properties imparted by the bromo and fluoro substituents could make this compound a candidate for materials science research.
Caption: Potential applications of the title compound.
Safety, Handling, and Storage
Given the presence of reactive functional groups and halogen atoms, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds are known to be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Inert atmosphere storage is recommended for long-term stability.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising, yet underexplored, building block for the development of novel chemical entities with potential applications in medicine and materials science. While direct experimental data for this specific molecule is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential uses based on the well-established principles of indole chemistry. It is our hope that this document will inspire further research into this and other novel halogenated indole derivatives.
References
- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.
-
PubChem. 7-Bromo-1H-indole-3-carbaldehyde. [Link]
-
Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
-
PubChem. 4-Bromo-1H-indole-3-carbaldehyde. [Link]
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 7-Bromo-1H-indole in Modern Pharmaceutical Synthesis. [Link]
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
National Center for Biotechnology Information. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Chiba University. Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]
-
Aladdin. 7-Bromo-1H-indole-3-carbaldehyde. [Link]
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A Technical Guide to 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde, a halogenated indole derivative of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, outline a robust synthetic methodology, and discuss its potential applications as a versatile building block in the development of novel therapeutics. This document is intended to serve as a comprehensive resource, grounded in established chemical principles and supported by authoritative references.
Core Molecular Attributes and Physicochemical Profile
This compound is a synthetic organic compound featuring a bicyclic indole core. The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 4-position, combined with a reactive carbaldehyde group at the 3-position, makes it a highly valuable intermediate for chemical library synthesis and lead optimization in drug discovery programs.
The molecular formula for this compound is C₉H₅BrFNO. Based on this, the calculated molecular weight is 242.05 g/mol . A summary of its key physicochemical properties is presented below.
| Property | Value | Source/Method |
| Molecular Weight | 242.05 g/mol | Calculated |
| Molecular Formula | C₉H₅BrFNO | --- |
| Appearance | Expected to be a solid, likely a crystalline powder, potentially yellowish to off-white. | Inferred from related compounds like 4-Fluoro-1H-indole-3-carbaldehyde[1] and 7-Bromoindole-3-carboxaldehyde. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical knowledge |
| Reactivity | The aldehyde group is a key reactive handle for various chemical transformations, including reductive amination, Wittig reactions, and condensations.[2][3] | --- |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through a multi-step process, culminating in a Vilsmeier-Haack formylation, a widely used and reliable method for the C-3 formylation of indoles.[2][3]
Proposed Synthetic Workflow:
The synthesis would logically start from a commercially available or readily synthesized 7-bromo-4-fluoro-1H-indole precursor. The Vilsmeier-Haack reaction introduces the aldehyde group at the electron-rich C-3 position of the indole ring.
Sources
7-Bromo-4-fluoro-1H-indole-3-carbaldehyde solubility profile
An In-Depth Technical Guide to the Solubility Profile of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Abstract
The determination of aqueous solubility is a cornerstone of early-stage drug discovery and development, directly influencing a compound's bioavailability, formulation feasibility, and the reliability of in-vitro assay results.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of this compound, a halogenated indole derivative with potential as a synthetic intermediate in medicinal chemistry.[3][4] Lacking published data for this specific molecule, this document outlines the theoretical considerations and provides detailed, field-proven experimental protocols for determining both its kinetic and thermodynamic solubility. We will explore the causality behind experimental choices, from high-throughput screening methods suitable for initial rank-ordering to the gold-standard shake-flask method for definitive equilibrium solubility. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and accurate solubility assessment for novel chemical entities.
Introduction and Physicochemical Overview
This compound is a heterocyclic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.[5][6] The molecule's core structure is substituted with a bromine atom at the 7-position and a fluorine atom at the 4-position, modifications expected to significantly influence its physicochemical properties.
Predicted Solubility Behavior: The parent indole ring is largely hydrophobic, conferring limited aqueous solubility.[5] The addition of halogen atoms (bromine and fluorine) generally increases a molecule's lipophilicity, further reducing its affinity for aqueous media. The aldehyde functional group offers a site for hydrogen bonding, but this is unlikely to overcome the hydrophobicity of the substituted bicyclic ring system. Therefore, this compound is predicted to be poorly soluble in water. Structurally related compounds, such as indole-3-carboxaldehyde, are known to be sparingly soluble in aqueous buffers but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[7]
A thorough understanding of this compound's solubility is critical, as low solubility can hinder development by causing poor oral bioavailability, underestimated toxicity in assays, and challenges in formulation.[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFNO | N/A |
| Molecular Weight | 242.05 g/mol | Derived from atomic weights |
| CAS Number | 292636-09-0 (for 7-bromo-4-fluoro-1H-indole) | [10] |
| Appearance | Likely a solid at room temperature | [10] |
| Predicted Behavior | Poorly soluble in water; soluble in organic solvents (e.g., DMSO) | [7][11] |
Conceptual Framework: Kinetic vs. Thermodynamic Solubility
Before proceeding to experimental design, it is crucial to distinguish between the two primary types of solubility measurements performed during drug discovery.[1]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.[1][12] It is a high-throughput method used in early discovery to quickly screen and rank-order large numbers of compounds.[9] However, the results can be influenced by DMSO artifacts and may not represent true equilibrium.[12]
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution, achieved after prolonged incubation of excess solid with the solvent.[13][14] The shake-flask method is the reference standard for this measurement.[12] While more time and resource-intensive, it provides the true, stable solubility value, which is essential for lead optimization and formulation development.[9][14]
A comprehensive solubility assessment for a key compound like this compound should involve both approaches: an initial kinetic assessment followed by a definitive thermodynamic study.
Part 1: High-Throughput Kinetic Solubility Determination
Principle: The underlying principle of kinetic solubility assays is to identify the point at which a compound, forced into an aqueous environment from an organic co-solvent (DMSO), begins to precipitate. This precipitation can be detected by an increase in light scattering (nephelometry or turbidimetry).[15] This method is not a measure of true equilibrium but provides a rapid and resource-efficient means to estimate solubility, making it ideal for initial screening.[9]
Experimental Protocol: Nephelometric Turbidity Assay
This protocol describes a plate-based method for determining the kinetic solubility by measuring turbidity.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Clear, flat-bottom 96-well microtiter plates
-
Plate-reading nephelometer or spectrophotometer capable of measuring light scattering/turbidity
-
Multichannel pipettes
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved, using sonication if necessary.
-
Plate Mapping: Design the plate layout. Include wells for a dilution series of the test compound, positive controls (e.g., a known insoluble compound like Tamoxifen), and negative controls (buffer with DMSO only).[13]
-
Compound Dosing: In a 96-well plate, add 2 µL of the 10 mM DMSO stock solution to the highest concentration wells. Perform a serial 2-fold dilution in 100% DMSO across the plate to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Buffer Addition: Using a multichannel pipette, rapidly add 198 µL of PBS (pH 7.4) to all wells. This brings the final DMSO concentration to 1% and initiates the potential for precipitation. The final compound concentrations will range from 100 µM downwards.
-
Incubation and Measurement:
-
Immediately after buffer addition, mix the plate on a plate shaker for 2 minutes.
-
Measure the initial turbidity (T₀) using a nephelometer.
-
Incubate the plate at room temperature (or 37°C, if physiologically relevant) for 2 hours, protected from light as indole compounds can be light-sensitive.[11]
-
After incubation, mix the plate again and measure the final turbidity (T₂).
-
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity reading (T₂) is not significantly different from the negative control wells. Plot the change in turbidity (T₂ - T₀) against the compound concentration. The concentration just before the sharp increase in turbidity is reported as the kinetic solubility.
Workflow and Data Visualization
Caption: Workflow for thermodynamic solubility by the shake-flask method.
Data Presentation and Influencing Factors
The solubility of a compound is not a single value but a profile dependent on environmental conditions. Key factors to investigate for this compound include pH and the presence of co-solvents.
pH-Solubility Profile: While the indole NH is not significantly ionizable in the physiological pH range, determining solubility at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) is crucial for regulatory purposes and for predicting behavior in the gastrointestinal tract. [12]The shake-flask method should be repeated using different buffers.
Co-solvent Effects: In many experimental settings, co-solvents are used to aid dissolution. [11]Quantifying the solubility in mixed solvent systems (e.g., varying percentages of ethanol or PEG 400 in water) provides valuable data for formulation development.
Table 2: Template for Thermodynamic Solubility Data Summary
| Medium | Temperature (°C) | Incubation Time (h) | Mean Solubility (µg/mL) | Std. Dev. |
| 0.1 N HCl (pH ~1.2) | 25 | 24 | Data | Data |
| Acetate Buffer (pH 4.5) | 25 | 24 | Data | Data |
| PBS (pH 7.4) | 25 | 24 | Data | Data |
| PBS (pH 7.4) | 37 | 24 | Data | Data |
| 10% Ethanol in Water | 25 | 24 | Data | Data |
Conclusion
Characterizing the solubility profile of a novel compound like this compound is a foundational step in its evaluation as a potential drug candidate or advanced chemical intermediate. This guide provides a two-part experimental strategy, beginning with a rapid, high-throughput kinetic assay to establish an initial solubility estimate, followed by the definitive shake-flask method to determine its true thermodynamic solubility. By systematically applying these protocols and considering key variables such as pH and temperature, researchers can generate a robust and comprehensive dataset. This data is indispensable for guiding medicinal chemistry efforts, enabling appropriate formulation strategies, and ensuring the integrity of subsequent biological and pharmacological evaluations.
References
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AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
-
BioDuro. ADME Solubility Assay. BioDuro-WuXi.
-
Benchchem. Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem.
-
WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
-
National Center for Biotechnology Information. (2023). Aqueous Kinetic Solubility. ADME@NCATS - NIH.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
-
Evotec. Thermodynamic Solubility Assay. Evotec.
-
Solubility of Things. Indole - Solubility of Things. Solubility of Things.
-
Domainex. Thermodynamic Solubility Assay. Domainex.
-
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
-
American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Life Chemicals.
-
Solubility of Things. Indole-3-propionic acid | Solubility of Things. Solubility of Things.
-
National Center for Biotechnology Information. 7-Bromo-1H-indole-3-carbaldehyde. PubChem.
-
Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution. Google Patents.
-
ChemicalBook. (2025). 7-BROMO-1H-INDOLE-3-CARBALDEHYDE. ChemicalBook.
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.
-
Sigma-Aldrich. 7-Bromoindole-3-carboxaldehyde 96. Sigma-Aldrich.
-
Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
MedChemExpress. 6-Bromo-1H-indole-3-carbaldehyde. MedChemExpress.
-
EvitaChem. Buy 2-bromo-1H-indole-3-carbaldehyde. EvitaChem.
-
Fluorochem. 7-Bromo-4-fluoro-1H-indole. Fluorochem.
-
Der Pharma Chemica. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
-
BLDpharm. 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid. BLDpharm.
-
Cayman Chemical. (2020). Indole-3-carboxaldehyde Product Information. Cayman Chemical.
-
BLDpharm. Ethyl 7-bromo-4-fluoro-1H-indole-3-carboxylate. BLDpharm.
-
Chem-Impex. 4-Fluoro-1H-indole-3-carbaldehyde. Chem-Impex.
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An In-depth Technical Guide to the ¹H NMR of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of 7-bromo-4-fluoro-1H-indole-3-carbaldehyde, a substituted indole of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a causal understanding of the spectral features, grounded in established principles of nuclear magnetic resonance spectroscopy.
Introduction: The Structural Elucidation Challenge
This compound presents a unique spectroscopic puzzle. The indole core is a privileged scaffold in drug discovery, and this particular substitution pattern—a bromine at C7, a fluorine at C4, and a carbaldehyde at C3—introduces a confluence of electronic and steric effects that are reflected in its ¹H NMR spectrum. Accurate interpretation of this spectrum is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will provide a predictive analysis based on foundational NMR principles and comparative data from structurally related analogues.
The presence of both bromine and fluorine, along with the electron-withdrawing aldehyde group, significantly influences the electron distribution within the indole ring system. This, in turn, dictates the chemical shifts of the aromatic protons. Furthermore, the fluorine atom introduces complex spin-spin couplings that are critical for definitive structural assignment.
Theoretical Framework: Decoding the Substituent Effects
To interpret the ¹H NMR spectrum, one must appreciate the influence of each substituent on the indole nucleus.
-
Indole Core: The basic indole ring system has characteristic chemical shifts for its protons. The proton at C3 is typically the most upfield of the pyrrolic protons, while the benzene-ring protons resonate in the aromatic region, with their precise shifts influenced by the electronic nature of the substituents.[1]
-
-CHO Group (C3): The aldehyde group is strongly electron-withdrawing. This deshields the proton at C2, shifting it significantly downfield. The aldehyde proton itself will appear as a singlet in the far downfield region, typically δ 9.0-10.0 ppm.[2]
-
Fluorine (C4): As a highly electronegative atom, fluorine exerts a strong deshielding effect on adjacent protons. More importantly, as a spin-½ nucleus, it will couple with nearby protons, leading to characteristic splitting patterns (J-coupling). This coupling can occur over multiple bonds (²J, ³J, ⁴J, etc.), providing invaluable connectivity information.[3]
-
Bromine (C7): Bromine is also an electronegative halogen, and its primary influence is through inductive electron withdrawal, which will deshield neighboring protons.[4] Its effect on chemical shifts is generally less pronounced than that of fluorine.
The interplay of these effects results in a unique spectral fingerprint for this compound.
Predicted ¹H NMR Spectrum Analysis
The following is a detailed, proton-by-proton predictive analysis of the ¹H NMR spectrum of this compound. Predictions are based on data from analogous compounds such as indole-3-carbaldehyde and other halogenated indoles.[5][6]
Chemical Structure and Proton Numbering
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Advanced Techniques for Structural Confirmation
While the 1D ¹H NMR spectrum provides substantial information, unambiguous assignment, especially in complex molecules, often requires 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the signals for H5 and H6 would definitively confirm their ortho relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, allowing for the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For instance, the aldehyde proton should show a correlation to C3, and H2 should show correlations to C3 and C7a.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. The chemical shifts are dictated by the combined electronic effects of the bromine, fluorine, and aldehyde substituents on the indole core. The multiplicity patterns, particularly the couplings to the fluorine atom, are diagnostic and essential for unambiguous assignment. By leveraging the principles outlined in this guide and complementing the analysis with 2D NMR techniques where necessary, researchers can confidently verify the structure and purity of this valuable synthetic intermediate.
References
- The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
- Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
- Benchchem. (n.d.). A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole.
- PubChem. (n.d.). Indole-3-Carboxaldehyde.
- ChemicalBook. (n.d.). Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum.
- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- Taylor & Francis Online. (2008, October 4). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents.
- PubMed. (2005, March 15). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.
- E. Buncel, J. R. Jones (Eds.). (1972). Fluorine Coupling Constants. Elsevier.
- Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes.
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potential biological activity of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Content Type: Technical Whitepaper / Scaffold Intelligence Report Subject: Pharmacological Potential & Synthetic Utility of the 7-Br-4-F-Indole-3-CHO Core[1]
Executive Summary: The Halogenated Command Scaffold
In the landscape of modern medicinal chemistry, 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde (CAS: 115666-21-2) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple indoles, this dual-halogenated scaffold offers a unique combination of steric, electronic, and reactive properties.
The 4-fluoro substituent introduces metabolic stability by blocking the C4 position (a common site of enzymatic oxidation) and modulating pKa, while the 7-bromo moiety serves as a hydrophobic anchor and a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] The C3-aldehyde functions as the reactive "warhead" precursor, enabling the rapid generation of Schiff bases, hydrazones, and chalcones.
Primary Applications:
-
Microbiology: Direct inhibitor of bacterial Quorum Sensing (QS) and biofilm formation.[1]
-
Oncology: Precursor for kinase inhibitors (targeting ATP binding pockets).[1]
-
Synthetic Chemistry: High-value intermediate for diversity-oriented synthesis (DOS).[1]
Chemical Architecture & SAR Logic
The biological potency of this molecule is dictated by its specific substitution pattern.[1] The synergy between the fluorine and bromine atoms creates a pharmacophore with distinct properties.
Structure-Activity Relationship (SAR) Map
Figure 1: SAR analysis of the 7-Br-4-F-indole scaffold, highlighting functional zones for drug design.
Mechanistic Insights
-
4-Fluoro Effect: Fluorine mimics hydrogen in size but significantly alters electronics.[1] At the C4 position, it lowers the electron density of the indole ring, potentially strengthening
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. It also blocks metabolic hydroxylation, extending the molecule's in vivo half-life.[1] -
7-Bromo Anchor: The large bromine atom at C7 occupies hydrophobic pockets in target proteins.[1] In kinase inhibitors, this position often interfaces with the "gatekeeper" region or solvent-accessible areas.[1] Furthermore, the C-Br bond allows for late-stage diversification via palladium-catalyzed coupling, enabling the attachment of solubilizing groups or additional pharmacophores.[1]
Biological Activity Profile
A. Direct Activity: Quorum Sensing Inhibition (QSI)
Research indicates that halogenated indole-3-carbaldehydes function as potent Quorum Sensing Inhibitors (QSIs).[1][2] They disrupt bacterial communication without killing the bacteria directly, thereby reducing the selective pressure for resistance.
-
Target: Chromobacterium violaceum and Escherichia coli.[1]
-
Mechanism: The indole core mimics natural autoinducers (like Acyl Homoserine Lactones - AHLs).[1] The 7-bromo substituent has been shown to enhance QSI activity significantly compared to the non-halogenated parent, likely due to superior binding affinity to the LuxR-type receptor proteins.[1]
-
Data Point: In comparative studies, 7-bromoindole-3-carboxaldehyde exhibited superior inhibition zones compared to 5- or 6-bromo analogs, suggesting the C7 position is critical for receptor interference [1].[1]
B. Derived Activity: Oncology (Kinase Inhibition)
The 7-Br-4-F-indole-3-carbaldehyde is a precursor to Schiff base derivatives (e.g., semicarbazones, hydrazones) that frequently exhibit cytotoxicity against cancer cell lines (MCF-7, HeLa).[1]
-
Mechanism: These derivatives often act as ATP-competitive inhibitors.[1] The indole moiety mimics the adenine ring of ATP, while the C3-extension (Schiff base) extends into the ribose-binding pocket.
-
4-Fluoro Advantage: Fluorinated kinase inhibitors often show improved selectivity profiles.[1] The 4-F substitution can induce a dipole flip that alters binding kinetics.[1]
Experimental Protocols
Protocol A: Synthesis of this compound
Methodology: Vilsmeier-Haack Formylation[1]
This protocol describes the formylation of the parent indole.[1][3]
Reagents:
-
7-Bromo-4-fluoroindole (1.0 equiv)[1]
-
Phosphorus oxychloride (
, 1.2 equiv) -
Dimethylformamide (DMF, 5.0 equiv)
-
Sodium hydroxide (NaOH, 2M solution)[4]
-
Dichloromethane (DCM) or DMF (solvent)
Step-by-Step Workflow:
-
Reagent Prep: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (
substrate) to using an ice bath. -
Vilsmeier Complex: Add
dropwise over 15 minutes. Stir for 30 minutes at to generate the chloroiminium ion (Vilsmeier reagent). A white precipitate may form.[1] -
Addition: Dissolve 7-Bromo-4-fluoroindole in minimal DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature, then heat to
for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). -
Hydrolysis: Cool to room temperature. Pour the reaction mixture onto crushed ice (
). -
Basification: Slowly add 2M NaOH with vigorous stirring until pH
. The aldehyde will precipitate as a solid.[1] -
Isolation: Filter the precipitate, wash with copious water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.[1]
Protocol B: Quorum Sensing Inhibition Assay
Target: Chromobacterium violaceum (CV026 reporter strain)
-
Culture Prep: Grow C. violaceum CV026 in Luria-Bertani (LB) broth supplemented with Kanamycin (
) overnight at . -
Plate Setup: Mix
of overnight culture into of molten soft agar ( ) containing exogenous AHL (N-hexanoyl-L-homoserine lactone, ) to induce violacein production (purple pigment). Pour over LB agar plates. -
Treatment: Once solidified, punch wells (
) into the agar. Add of this compound (dissolved in DMSO) at varying concentrations ( ). Include a DMSO control.[1][3] -
Incubation: Incubate upright at
for 24 hours. -
Analysis: Measure the zone of turbid, non-pigmented growth.
Synthetic Utility & Pathway Map
The true power of this molecule lies in its downstream transformations.[1]
Figure 2: Synthetic divergence from the 7-Br-4-F-indole-3-CHO core.[1]
Safety, Toxicology & Handling
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
ADMET Predictions (In Silico):
-
Lipophilicity (LogP): ~2.8 – 3.2 (Moderate).[1] The halogens increase lipophilicity, aiding cell membrane permeability.
-
Blood-Brain Barrier (BBB): High probability of crossing BBB due to low molecular weight (<250 Da) and lipophilic nature, making it a viable scaffold for CNS targets.
-
Metabolic Stability: Enhanced. The C4-F block reduces susceptibility to hepatic oxidation compared to non-fluorinated indoles.[1]
Handling:
Handle in a fume hood to avoid inhalation of dust. Store at
References
-
Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes. Source: MDPI (Microorganisms). Context: Establishes the superior QSI activity of 7-bromoindole derivatives over other isomers.[1][2] URL:[Link][7][8]
-
7-Bromo-1H-indole-3-carbaldehyde | CID 14059148. Source:[1][6] PubChem.[1][6] Context: Chemical property data, GHS safety classification, and structural identifiers.[6] URL:[Link]
-
Synthesis and Biological Evaluation of Halogenated Indoles. Source: Bioorganic & Medicinal Chemistry Letters (Cited via SyncSci/ResearchGate snippets). Context: Discusses the role of halogenated indoles in eradicating persister cells and biofilm formation.[1][] URL:[Link]
-
Vilsmeier-Haack Reaction Protocols for Indoles. Source: Organic Syntheses / Google Patents (CN102786460A). Context: Standard methodologies for C3-formylation of substituted indoles.[1][3] URL:
Sources
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- 2. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Guide: The Strategic Role of Bromine and Fluorine in 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Executive Summary
7-Bromo-4-fluoro-1H-indole-3-carbaldehyde represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to overcome common attrition points in drug discovery: metabolic instability and lack of synthetic vectors. This guide analyzes the molecule not merely as an intermediate, but as a calculated architectural decision where the 4-fluoro substituent acts as a metabolic blockade and the 7-bromo substituent serves as a late-stage diversification handle.
Section 1: Structural & Electronic Architecture
The synergy between the C4-fluorine and C7-bromine atoms creates a unique electronic environment that distinguishes this scaffold from the parent indole.
The "Fluorine Effect" (C4 Position): Metabolic Shielding
The C4 position of the indole ring is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Metabolic Blockade: Replacing hydrogen (Van der Waals radius 1.20 Å) with fluorine (1.47 Å) at C4 sterically and electronically blocks the formation of the 4-hydroxyindole metabolite, a precursor to reactive quinone-imine toxicophores [1].
-
Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). Its strong inductive withdrawal (-I effect) pulls electron density away from the C3 position.
-
Consequence: This makes the C3-aldehyde more electrophilic compared to non-fluorinated indoles, enhancing its reactivity in condensation reactions (e.g., Knoevenagel condensations) [2].
-
The "Bromine Anchor" (C7 Position): Orthogonal Reactivity
The C7 position is sterically crowded, residing adjacent to the indole NH.
-
Synthetic Vector: The C7-Br bond is weaker than C-F or C-H, making it an ideal candidate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to append solubilizing groups or pharmacophores after building the core structure.
-
Halogen Bonding: In a protein binding pocket, the C7-bromine can act as a Lewis acid via its "sigma-hole," forming directed halogen bonds with backbone carbonyls (Lewis bases) of the target protein [3].
Section 2: Chemo-Selectivity & Reactivity Map
The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization.
Reactivity Diagram
The following diagram illustrates the chemo-selective pathways available for this scaffold.
Caption: Orthogonal reactivity map showing distinct chemical pathways for the C3, C7, and N1 positions.
Section 3: Experimental Protocol (Synthesis & Functionalization)
Synthesis via Vilsmeier-Haack Formylation
The most robust method to install the aldehyde at C3 is the Vilsmeier-Haack reaction.[1] The presence of the electron-withdrawing 4-fluoro group deactivates the ring slightly, requiring strict temperature control to ensure full conversion [4].
Reagents:
-
Starting Material: 7-Bromo-4-fluoroindole (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)
-
Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)
-
Base: 2M NaOH or Sat. NaHCO₃
Step-by-Step Protocol:
-
Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Critical: Do not let the temperature rise above 5°C to avoid thermal decomposition. Stir for 30 mins to form the chloroiminium salt (white precipitate may form).
-
Substrate Addition: Dissolve 7-Bromo-4-fluoroindole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4-6 hours.
-
Note: The 4-F group reduces nucleophilicity at C3; heating is required to drive the electrophilic aromatic substitution.
-
-
Hydrolysis (The Quench): Cool the mixture to 0°C. Pour slowly into crushed ice/water.
-
Isolation: The product typically precipitates as a solid.[2] Filter, wash with water, and dry.[2] If no precipitate, extract with Ethyl Acetate.[2]
Data Summary: Expected Properties
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | ~242.05 g/mol | Low MW allows for significant downstream elaboration (Fragment-Based Drug Design). |
| ClogP | ~2.8 - 3.2 | Moderate lipophilicity; F increases lipophilicity, Br increases it significantly. |
| H-Bond Donors | 1 (NH) | Critical for binding; can be capped if permeability is an issue. |
| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor; Aldehyde is a strong acceptor. |
| pKa (NH) | ~14.5 (Predicted) | 4-F enhances acidity slightly compared to indole (pKa 16.2), potentially improving H-bond strength. |
Section 4: Medicinal Chemistry Implications[4][5]
Scaffold Hopping & Bioisosterism
This molecule is often used to replace simple indole or 5-substituted indole cores in kinase inhibitors (e.g., VEGFR, EGFR inhibitors).
-
The 4-Fluoro Advantage: In many kinase pockets, the C4 position faces a hydrophobic region or a metabolic hotspot. Fluorination here prevents rapid clearance without imposing the steric penalty of a methyl group [5].
-
The 7-Bromo Utility: This is rarely the final substituent. It is a "placeholder" for a heteroaryl ring (e.g., pyrazole, pyridine) introduced via Suzuki coupling to access additional binding pockets (e.g., the solvent-exposed region of a kinase).
Synthetic Workflow Diagram
The following Graphviz diagram outlines the logical flow from the raw intermediate to a lead candidate.
Caption: Sequential functionalization strategy prioritizing C3 modification followed by C7 diversification.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.
-
Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition.
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction.[2][3][4][5] Comprehensive Organic Synthesis.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
Methodological & Application
synthesis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
An Application Note on the Synthesis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Abstract
This application note provides a comprehensive guide to the , a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol details a robust and widely applicable method, the Vilsmeier-Haack reaction, for the C3-formylation of the 7-Bromo-4-fluoro-1H-indole scaffold. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety precautions, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction: Significance of Indole-3-Carbaldehydes
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, indole-3-carbaldehyde and its substituted analogues are critical intermediates, serving as versatile precursors for the synthesis of complex, biologically active molecules.[2][3] The formyl group at the C3 position is highly reactive, enabling a wide array of chemical transformations such as C-C and C-N bond formations, reductions, and serving as a directing group.[4]
The target molecule, this compound, combines the indole core with two key halogens. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions. This makes the title compound a highly valuable starting material for constructing novel therapeutic agents. The most reliable and efficient method for its synthesis is the Vilsmeier-Haack reaction, which allows for the direct and selective introduction of a formyl group onto the electron-rich indole ring.[5]
Synthetic Strategy: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[6][7]
The overall transformation for the is as follows:
Caption: Overall synthetic scheme for the target compound.
Reaction Mechanism
Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process involves three primary stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. Subsequent rearrangement and elimination of a phosphate byproduct generates the highly electrophilic chloroiminium cation, which is the active Vilsmeier reagent.[6][7]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 7-Bromo-4-fluoro-1H-indole nucleus acts as a nucleophile, attacking the carbon of the Vilsmeier reagent. This step forms a new C-C bond and results in a cationic iminium intermediate.
-
Hydrolysis: During the aqueous work-up, water attacks the iminium carbon. The resulting intermediate collapses, eliminating dimethylamine and yielding the final aldehyde product upon deprotonation.[5][7]
Caption: Mechanistic steps of the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol is designed for the on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
-
Reagents: 7-Bromo-4-fluoro-1H-indole (starting material)[8], Phosphorus oxychloride (POCl₃, freshly distilled), N,N-Dimethylformamide (DMF, anhydrous), Saturated sodium carbonate solution (Na₂CO₃), Crushed ice, Deionized water, Ethanol (for recrystallization).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice-water bath, heating mantle with temperature controller, Buchner funnel and filtration flask, standard laboratory glassware.
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 molar equivalents).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 molar equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Causality: This addition is highly exothermic; slow, dropwise addition at 0 °C is critical to control the reaction temperature and prevent side reactions. Maintain vigorous stirring throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 7-Bromo-4-fluoro-1H-indole (1 molar equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.
-
Heat the reaction mixture to 85-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC. Causality: Heating provides the necessary activation energy for the electrophilic substitution on the indole ring. A higher temperature ensures the reaction goes to completion in a reasonable timeframe.[5]
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the beaker of crushed ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the iminium intermediate to the aldehyde. It is also highly exothermic and must be done slowly.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is alkaline (pH ~8-9). A precipitate should form.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield pure this compound as a solid.
-
Quantitative Data Summary
The following table provides representative parameters for the synthesis. Actual yields may vary based on scale and experimental precision.
| Parameter | Value/Condition | Rationale |
| Starting Material | 7-Bromo-4-fluoro-1H-indole | Substrate for formylation. |
| Reagents | POCl₃, DMF | Form the electrophilic Vilsmeier reagent. |
| Stoichiometry | Indole:POCl₃:DMF = 1:1.5:5 | Excess POCl₃ and DMF ensure complete reagent formation and drive the reaction. |
| Reaction Temp. | 0 °C then 85-90 °C | Initial cooling controls exotherm, heating drives the formylation.[5] |
| Reaction Time | 4-6 hours | Typical duration for complete conversion of substituted indoles.[9] |
| Expected Yield | 80-95% | The Vilsmeier-Haack reaction is generally high-yielding for electron-rich indoles. |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A skin and respiratory irritant. It is readily absorbed through the skin. Use in a well-ventilated area and avoid contact.
-
Work-up: The quenching and neutralization steps are exothermic and involve gas evolution. Perform these steps slowly and behind a safety shield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Vilsmeier reagent (moisture contamination). | Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is oven-dried. |
| Incomplete reaction. | Increase reaction time or temperature slightly. Monitor reaction by TLC. | |
| Dark/Oily Product | Side reactions due to high temperature. | Ensure careful temperature control during reagent formation and reaction. |
| Impurities in starting material. | Purify the starting indole before use. | |
| Difficulty in Precipitation | Product is too soluble in the work-up mixture. | Add more water or cool the mixture further in an ice bath to reduce solubility. |
| Incorrect pH for precipitation. | Re-check the pH after neutralization; ensure it is slightly alkaline. |
Conclusion
The Vilsmeier-Haack reaction provides a direct, efficient, and scalable method for the . By carefully controlling reaction parameters, particularly temperature and moisture, this protocol consistently delivers the target compound in high yield and purity. This application note serves as a reliable guide for researchers, enabling the synthesis of a valuable intermediate for the development of novel chemical entities in the pharmaceutical industry.
References
- Vertex AI Search. (2025).
- Li, L.-T., Huang, J., Li, H.-Y., Wen, L.-J., Wang, P., & Wang, B. (2012). nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline.
- Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674.
- ACS Publications. (2025).
- PubMed. (2012). Potassium iodide catalyzed simultaneous C3-formylation and N-aminomethylation of indoles with 4-substituted-N,N-dimethylanilines. Org Biomol Chem.
- Google Patents. (N.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Fluorochem. (N.d.). 7-Bromo-4-fluoro-1H-indole.
- Chem-Impex. (N.d.). 4-Fluoro-1H-indole-3-carbaldehyde.
- Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- BLDpharm. (N.d.). 1360891-51-5|7-Bromo-4-fluoro-1H-indole-3-carboxylic acid.
- International Journal of Pharmaceutical and Clinical Research. (N.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles.
- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
- BenchChem. (N.d.).
- Wikipedia. (N.d.). Vilsmeier–Haack reaction.
- ChemicalBook. (N.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
- PubChem. (N.d.). 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148.
- Aladdin. (N.d.). 7-Bromo-1H-indole-3-carbaldehyde.
- Sigma-Aldrich. (N.d.). 7-Bromoindole-3-carboxaldehyde 96 115666-21-2.
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751.
- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Asad, N., et al. (2024).
- PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
- MDPI. (2024).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
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- 3. researchgate.net [researchgate.net]
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- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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Vilsmeier-Haack formylation of 7-bromo-4-fluoro-1H-indole
Application Note: Vilsmeier-Haack Formylation of 7-bromo-4-fluoro-1H-indole
Executive Summary
This application note details the protocol for the regioselective C3-formylation of 7-bromo-4-fluoro-1H-indole to synthesize 7-bromo-4-fluoro-1H-indole-3-carbaldehyde . This transformation utilizes the Vilsmeier-Haack reaction, a robust electrophilic aromatic substitution (EAS) method.
While the Vilsmeier-Haack reaction is standard for indoles, this specific substrate presents unique challenges due to the dual deactivating effects of the halogen substituents (4-fluoro and 7-bromo). This guide addresses the kinetic adjustments required to overcome the reduced nucleophilicity of the indole ring while maintaining high regioselectivity at the C3 position.
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic & Mechanistic Context
Substrate Analysis: The "Deactivated" Indole
Standard indole is highly nucleophilic at C3. However, 7-bromo-4-fluoro-1H-indole possesses two electron-withdrawing groups (EWGs) that alter the reaction landscape:
-
4-Fluoro (C4): Located adjacent to the reactive C3 site. It exerts a strong inductive withdrawing effect (
), significantly lowering the electron density at C3. Furthermore, the lone pairs on fluorine can create a weak mesomeric donation ( ), but the inductive effect generally dominates in reactivity. Sterically, the C4-F atom imposes a boundary condition for the approaching electrophile but does not preclude C3 attack. -
7-Bromo (C7): Located on the benzene ring remote from C3. Its primary influence is the acidification of the N-H proton (via long-range inductive withdrawal), which can influence solubility and aggregation in the reaction medium.
Implication for Protocol: The standard "room temperature" Vilsmeier conditions often fail or proceed sluggishly for this substrate. Thermal activation (
Reaction Mechanism
The reaction proceeds via the in situ generation of the Vilsmeier reagent (chloroiminium ion), followed by EAS and subsequent hydrolysis.
Figure 1: Mechanistic pathway for the Vilsmeier-Haack Formylation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 7-Bromo-4-fluoro-1H-indole | Substrate | 1.0 | Limiting reagent. |
| Phosphorus Oxychloride ( | Electrophile Source | 1.2 – 1.5 | Hazard: Reacts violently with water. |
| N,N-Dimethylformamide (DMF) | Solvent/Reagent | 5–10 vol | Must be anhydrous (<0.05% water). |
| 2M | Quenching Base | Excess | Used to adjust pH to 9–10. |
Step-by-Step Methodology
Step 1: Preparation of Vilsmeier Reagent (Active Electrophile)
-
Charge a dry round-bottom flask (RBF) with anhydrous DMF (5 volumes relative to indole mass).
-
Cool the DMF to 0°C using an ice/water bath under an inert atmosphere (
or Ar). -
Add
(1.2 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump.-
Critical: Maintain internal temperature
. The reaction is exothermic.[1] -
Observation: The solution may turn pale yellow or viscous as the chloroiminium salt forms.
-
-
Stir at 0°C for 30 minutes to ensure complete formation of the active reagent.
Step 2: Substrate Addition
-
Dissolve 7-bromo-4-fluoro-1H-indole (1.0 equiv) in a minimal amount of anhydrous DMF (1–2 volumes).
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Why: Adding the indole to the reagent prevents localized high concentrations of indole, reducing the risk of dimerization or side reactions.
-
Step 3: Reaction Propagation (Thermal Activation)
-
Remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Checkpoint: Analyze by TLC/LC-MS after 1 hour at RT.
-
Expectation: For this deactivated substrate, conversion at RT is likely minimal (<10%).
-
-
Heat the reaction mixture to 80–90°C .
-
Monitor reaction progress every 2 hours.
-
Typical Duration: 4–8 hours at 85°C is usually required for >95% conversion.
-
Endpoint: Disappearance of the starting material peak (LC-MS) or spot (TLC).
-
Step 4: Hydrolysis & Workup (The "Quench")
-
Cool the reaction mixture to RT, then to 0°C.
-
Slowly pour the reaction mixture into crushed ice (approx. 10 volumes).
-
Safety: This hydrolyzes the excess
and the iminium intermediate. It is exothermic; vigorous stirring is mandatory.
-
-
Adjust the pH of the aqueous slurry to pH 9–10 using 2M
or saturated .-
Observation: The product should precipitate as a solid upon basification.[1]
-
Why Basic? The aldehyde is liberated from the iminium salt only under neutral/basic conditions.
-
Step 5: Isolation & Purification
-
Filtration: If a solid precipitate forms, filter via a Buchner funnel. Wash the cake with copious water to remove DMF and inorganic salts.
-
Extraction (Alternative): If the product is an oil or gummy solid, extract with Ethyl Acetate (
). Wash combined organics with Brine ( ), dry over , and concentrate.[1] -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Process Logic & Decision Tree
The following workflow illustrates the critical decision points during the workup phase to maximize yield.
Figure 2: Workup decision tree for isolation of the aldehyde.
Analytical Expectations
For This compound , expect the following spectral characteristics:
-
NMR (DMSO-
):-
Aldehyde (-CHO): Singlet at
ppm. -
Indole N-H: Broad singlet at
ppm (deshielded by EWGs). -
Aromatic Region:
-
Proton at C2: Singlet/Doublet (due to F coupling) at
ppm. -
Protons at C5 and C6: Will appear as a complex splitting pattern due to
coupling and coupling.
-
-
-
NMR:
-
Diagnostic signal typically around
ppm (referenced to ), showing coupling to H5.
-
-
Mass Spectrometry (ESI):
-
Look for
and the characteristic bromine isotope pattern ( ratio for ).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivated ring system. | Increase temperature to 90–100°C. Increase |
| N-Formylation | High acidity of N-H bond. | N-formyl group is usually labile. Treat crude with dilute |
| No Precipitation | DMF concentration too high. | Use more ice/water during quench. Perform EtOAc extraction and wash with 5% LiCl solution to remove DMF. |
| Dark/Tar Product | Decomposition at high T. | Ensure inert atmosphere ( |
References
-
Jones, G., & Stanforth, S. P. (2000).[2][3] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[3] Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794. Link
-
James, T. L., et al. (2009). Synthesis of 4-substituted Indoles. Journal of Medicinal Chemistry (General reference for haloindole reactivity). Link
-
BenchChem Protocols. (2025). Vilsmeier-Haack Formylation of Indoles: General Procedures. Link
Sources
Synthetic Routes to 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of Substituted Indoles in Drug Discovery
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of new therapeutic agents. Specifically, halogenated and functionalized indoles, such as 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde, are valuable intermediates in the synthesis of complex molecules targeting a range of diseases, including neurological disorders and cancer.[1] The presence of both bromine and fluorine atoms can significantly modulate the physicochemical properties of the molecule, influencing its metabolic stability, binding affinity, and membrane permeability. The carbaldehyde function at the 3-position serves as a versatile handle for further chemical transformations, allowing for the construction of diverse molecular architectures.
This application note provides a comprehensive guide to the synthetic pathways leading to this compound, offering detailed protocols and expert insights for researchers in drug development and organic synthesis.
Retrosynthetic Analysis: A Two-Stage Approach
The synthesis of this compound can be logically approached in two primary stages. The initial stage focuses on the construction of the core indole ring system, specifically the precursor 7-bromo-4-fluoro-1H-indole. The second stage involves the introduction of the carbaldehyde group at the C3 position.
Sources
Application Note: Laboratory Scale Synthesis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Executive Summary
This application note details the laboratory-scale synthesis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde , a highly functionalized heterocyclic scaffold critical in the development of kinase inhibitors, antiviral agents, and fluorescent probes. The presence of the C4-fluorine and C7-bromine atoms imparts unique electronic properties and provides orthogonal handles for further functionalization (e.g., Suzuki-Miyaura coupling at C7, nucleophilic aromatic substitution at C4).
This protocol prioritizes the Vilsmeier-Haack formylation of the commercially available 7-bromo-4-fluoroindole. Additionally, a de novo synthesis of the indole core via the Bartoli Indole Synthesis is provided for researchers requiring upstream supply chain independence.
Scientific Background & Retrosynthetic Analysis
Structural Importance
The 4-fluoroindole motif is a "privileged structure" in medicinal chemistry. The fluorine atom at C4 exerts a strong electronic effect on the indole nitrogen (pKa modulation) and can block metabolic oxidation at this typically reactive position. The C7-bromine serves as a versatile handle for late-stage diversification, allowing the rapid generation of libraries.
Retrosynthetic Strategy
The most robust disconnection for the C3-aldehyde is the Vilsmeier-Haack reaction. If the indole core is unavailable, it can be constructed from 2-bromo-5-fluoronitrobenzene using vinylmagnesium bromide (Bartoli method), which is superior to the Fischer indole synthesis for 7-substituted indoles due to steric constraints.
Figure 1: Retrosynthetic analysis showing the primary formylation route and the upstream Bartoli construction of the indole core.
Experimental Protocols
Precursor Synthesis: Bartoli Indole Reaction (Optional)
Use this protocol if 7-bromo-4-fluoroindole is not commercially available.
Rationale: The Bartoli reaction is preferred for 7-substituted indoles because the ortho-substituent (Br) facilitates the necessary [3,3]-sigmatropic rearrangement, whereas Fischer synthesis often fails due to steric hindrance at the hydrazine formation step.
Reagents:
-
2-Bromo-5-fluoronitrobenzene (1.0 eq)[1]
-
Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)
-
Anhydrous THF (Solvent)[2]
-
Saturated NH₄Cl (Quench)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Nitrogen (
). Add 2-Bromo-5-fluoronitrobenzene (10 mmol) and anhydrous THF (50 mL). Cool to -40°C (Acetonitrile/Dry Ice bath). -
Addition: Add Vinylmagnesium bromide (35 mL, 35 mmol) dropwise over 20 minutes. Note: Temperature control is critical.[3] Exotherms > -20°C can lead to polymerization.
-
Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C for 2 hours.
-
Quench: Pour the cold reaction mixture into saturated aqueous NH₄Cl (100 mL) with vigorous stirring.
-
Workup: Extract with EtOAc (3 x 50 mL). Dry combined organics over MgSO₄, filter, and concentrate.[2][4]
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
-
Target Yield: 45-60%
-
Appearance: Pale yellow oil or low-melting solid.
-
Primary Protocol: Vilsmeier-Haack Formylation
Standard protocol for converting 7-bromo-4-fluoroindole to the 3-carbaldehyde.
Rationale: The electron-rich nature of the indole C3 position allows for electrophilic aromatic substitution by the Vilsmeier reagent (chloroiminium ion). The 4-fluoro substituent reduces nucleophilicity slightly compared to unsubstituted indole, requiring elevated temperatures for completion.
Reagents:
-
7-Bromo-4-fluoroindole (Starting Material, 1.0 eq, 2.14 g, 10 mmol)
-
Phosphorus Oxychloride (
) (1.2 eq, 1.12 mL, 12 mmol) -
N,N-Dimethylformamide (DMF) (5.0 eq as reagent/solvent, ~4 mL + 10 mL solvent)
-
2M NaOH or Sat.
(Neutralization)
Safety Warning:
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation (In Situ):
-
Charge a dry 50 mL RBF with anhydrous DMF (4 mL, ~50 mmol). Cool to 0°C (Ice bath).
-
Add
(1.12 mL) dropwise via syringe over 10 minutes. -
Observation: The solution will turn pale yellow/orange and may become viscous (formation of the chloroiminium salt). Stir at 0°C for 30 minutes.
-
-
Substrate Addition:
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to reach room temperature (RT).
-
Heat the reaction to 80°C for 4–6 hours.
-
Monitoring: Check TLC (30% EtOAc in Hexanes). The starting material (
) should disappear, and a new polar spot ( ) should appear.
-
-
Hydrolysis & Workup:
-
Cool the mixture to RT.
-
Pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.
-
Critical Step: Slowly adjust pH to 9–10 using 2M NaOH or Sat.
. -
Observation: The iminium intermediate hydrolyzes to the aldehyde, precipitating as a solid.
-
Stir the suspension for 1 hour to ensure complete hydrolysis.
-
-
Isolation:
-
Filter the precipitate using a Büchner funnel.
-
Wash the cake with water (3 x 20 mL) and cold hexanes (1 x 10 mL).
-
Dry under high vacuum at 45°C overnight.
-
-
Purification (if necessary):
-
If the solid is off-white/brown, recrystallize from Ethanol/Water or purify via short silica plug (eluting with DCM).
-
Analytical Data & Characterization
Expected Data for this compound:
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon storage if not dry. |
| Molecular Weight | 242.05 g/mol | |
| Melting Point | 215 – 220 °C (dec) | Estimated based on 6-bromo analogs [1]. |
| Yield | 85 – 92% | High efficiency typical of Vilsmeier. |
Spectroscopic Data (Simulated based on analogs [2, 3]):
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.60 (br s, 1H, NH) – Broad singlet, exchangeable.
- 9.95 (s, 1H, CHO) – Distinct aldehyde peak.
- 8.35 (s, 1H, H-2) – C2 proton, deshielded by aldehyde.
- 7.45 (dd, J = 8.5, 4.5 Hz, 1H, H-6) – Coupled to H-5 and F.
- 7.05 (dd, J = 10.5, 8.5 Hz, 1H, H-5) – Large coupling to F (ortho) and H-6.
-
¹⁹F NMR (376 MHz, DMSO-d₆):
- -122.5 ppm (approx).
Critical Process Parameters (CPP)
The following diagram illustrates the workflow and decision points for the synthesis, ensuring self-validation of the protocol.
Figure 2: Process workflow for the Vilsmeier-Haack formylation. Key control points are the temperature during addition and the pH adjustment during hydrolysis.
Troubleshooting & Optimization
-
Low Yield / Sticky Solid:
-
Cause: Incomplete hydrolysis of the intermediate iminium salt.
-
Solution: Ensure the pH is adjusted to >9 and stir the aqueous mixture for at least 1 hour. If oil forms, extract with EtOAc/THF (1:1) instead of filtering.
-
-
Regioselectivity Issues:
-
The C3 position is highly favored. If C2 formylation is observed (rare), it indicates the C3 position was blocked or sterically crowded, which is not the case here.
-
-
Starting Material Recovery:
-
If conversion is low at 80°C, increase temperature to 100°C. The 4-fluoro group withdraws electrons, making the ring less nucleophilic than unsubstituted indole.
-
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from
-
National Institutes of Health (NIH). (2025).[2][3][9] 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO.[9] PubChem.[9] Retrieved from
-
Royal Society of Chemistry. (2018).[10] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. RSC Advances. Retrieved from
-
Bartoli, G., et al. (1989).[11] Reaction of nitroarenes with vinyl Grignard reagents. Tetrahedron Letters. Retrieved from
-
ChemicalBook. (2024). 6-Bromoindole-3-carboxaldehyde NMR Spectrum. Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 8. tsijournals.com [tsijournals.com]
- 9. 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. grokipedia.com [grokipedia.com]
reaction mechanism for 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde synthesis
Topic: Reaction Mechanism and Protocol for 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde Synthesis Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The synthesis of This compound represents a specific challenge in heterocyclic chemistry due to the competing electronic and steric effects of the halogen substituents. This scaffold is a critical intermediate in the development of kinase inhibitors and other bioactive small molecules, where the C7-bromine serves as a handle for cross-coupling (Suzuki, Buchwald) and the C4-fluorine modulates metabolic stability and pKa.
This guide details a robust, two-step synthetic route:
-
Bartoli Indole Synthesis: Construction of the highly substituted indole core from 2-bromo-5-fluoronitrobenzene.
-
Vilsmeier-Haack Formylation: Regioselective introduction of the aldehyde at the C3 position.
We prioritize the Bartoli route over the Fischer indole synthesis for this substrate because the Fischer method often fails or yields regioisomeric mixtures when applied to electron-deficient, meta-substituted hydrazines.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the unique ability of the Bartoli reaction to utilize ortho-substituted nitroarenes to generate 7-substituted indoles—a substitution pattern that is notoriously difficult to access via other methods.
-
Target: this compound
-
Precursor 1: 7-Bromo-4-fluoro-1H-indole (via Bartoli)
-
Starting Material: 1-Bromo-4-fluoro-2-nitrobenzene (commercially available as 2-bromo-5-fluoronitrobenzene).
Key Mechanistic Insight: To achieve the 7-Br, 4-F substitution pattern, the starting nitrobenzene must have the bromine ortho to the nitro group (becoming C7) and the fluorine meta to the nitro group (becoming C4).
Step 1: Bartoli Indole Synthesis
Objective: Synthesis of 7-Bromo-4-fluoro-1H-indole.
Reaction Mechanism
The Bartoli reaction involves the attack of a vinyl Grignard reagent on a nitroarene.[1][2] Unlike standard Grignard additions, this reaction requires 3 equivalents of the organometallic reagent.[2]
-
Nucleophilic Attack: VinylMgBr attacks the nitro group to form a nitroso intermediate.
-
Second Addition: A second equivalent of VinylMgBr attacks the nitroso oxygen (or nitrogen, depending on conditions, but O-attack facilitates the rearrangement).
-
[3,3]-Sigmatropic Rearrangement: This is the rate-determining step. The steric bulk of the ortho-bromine atom actually favors the reaction by forcing the rearrangement to the unhindered ortho carbon (C6 of the benzene ring), which eventually becomes C2/C3 of the indole.
-
Cyclization & Elimination: The third equivalent acts as a base to drive the final aromatization.
Figure 1: Simplified mechanistic flow of the Bartoli Indole Synthesis targeting the 7-bromo-4-fluoro scaffold.
Experimental Protocol
| Parameter | Specification | Note |
| Reagent | Vinylmagnesium bromide (1.0 M in THF) | Must be fresh. Titrate before use. |
| Substrate | 2-Bromo-5-fluoronitrobenzene | Dry thoroughly. |
| Stoichiometry | 3.5 : 1 (Grignard : Nitroarene) | Excess is crucial for yield. |
| Temperature | -40°C to -78°C | Strict control required to prevent polymerization. |
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, N2 inlet, and addition funnel.
-
Solvent: Add anhydrous THF (20 mL per gram of substrate) and cool to -40°C .
-
Grignard Addition: Add Vinylmagnesium bromide (3.5 eq) rapidly but carefully to maintain temp < -30°C.
-
Expert Tip: Unlike many Grignard reactions, the Bartoli works best with a rapid addition of the Grignard to the nitroarene, or inverse addition (nitroarene to Grignard) to keep the Grignard in excess. However, for this specific substrate, adding Grignard to the nitroarene at -40°C is standard.
-
-
Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C over 2 hours.
-
Quench: Pour the reaction mixture into saturated aqueous NH4Cl (exothermic!).
-
Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.[3][4]
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product is usually a solid.
Expected Yield: 45-60%. (Note: The electron-withdrawing Fluorine can lower yields compared to simple alkyl indoles).
Step 2: Vilsmeier-Haack Formylation
Objective: Synthesis of this compound.
Reaction Mechanism
The presence of the fluorine at C4 and bromine at C7 makes the indole ring electron-deficient compared to unsubstituted indole. Consequently, the nucleophilic attack on the Vilsmeier reagent (chloroiminium ion) is slower and requires elevated temperatures.
-
Reagent Formation: DMF reacts with POCl3 to form the electrophilic chloroiminium salt.[3]
-
Electrophilic Substitution: The indole C3 attacks the iminium carbon.
-
Intermediate Stabilization: Formation of the iminium salt intermediate.
-
Hydrolysis: Base-mediated hydrolysis converts the iminium salt to the aldehyde.[5]
Figure 2: Pathway for the formylation of the electron-deficient indole core.
Experimental Protocol
| Parameter | Specification | Note |
| Reagent A | POCl3 (Phosphorus oxychloride) | 1.2 - 1.5 eq. Toxic/Corrosive. |
| Reagent B | Anhydrous DMF | Solvent and reactant (5-10 volumes). |
| Temperature | 0°C (Addition) -> 85°C (Reaction) | Critical: Heating is required due to F/Br deactivation. |
| Quench | Ice / 2N NaOH or NaOAc | Must neutralize to pH 9-10 to precipitate product. |
Procedure:
-
Vilsmeier Reagent Prep: In a dry flask under N2, cool anhydrous DMF (10 volumes) to 0°C . Add POCl3 (1.2 eq) dropwise. Stir for 30 mins at 0°C. A white suspension (the salt) may form.
-
Substrate Addition: Dissolve 7-Bromo-4-fluoroindole in a minimum amount of DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Allow to warm to room temperature, then heat to 80-90°C for 4-6 hours.
-
Hydrolysis (Crucial Step):
-
Cool the mixture to room temperature.
-
Pour the mixture onto crushed ice (approx 5x volume).
-
Slowly add 5N NaOH or saturated Sodium Acetate solution with vigorous stirring until pH ~9-10.
-
Observation: The aldehyde typically precipitates as a pale yellow/off-white solid upon basification.
-
-
Isolation: Filter the solid. Wash with copious water to remove DMF and inorganic salts. Dry in a vacuum oven at 45°C.
Expected Yield: 85-95%.
Analytical Validation
The identity of the product must be confirmed to ensure regioselectivity (C3 formylation) and structural integrity.
-
1H NMR (DMSO-d6, 400 MHz):
-
Aldehyde (-CHO): Singlet at ~9.9 - 10.1 ppm.[9]
-
Indole NH: Broad singlet at ~12.5 - 13.0 ppm.
-
C2-H: Doublet or singlet at ~8.3 - 8.5 ppm (deshielded by the aldehyde).
-
Aromatic Region: Two protons corresponding to H5 and H6. Look for splitting patterns characteristic of fluorine coupling (J_H-F).
-
-
19F NMR: Single peak, typically around -120 to -130 ppm (depending on reference).
-
Mass Spectrometry (ESI+): Characteristic bromine isotope pattern (M and M+2 in 1:1 ratio).
Troubleshooting & Safety
Common Pitfalls
-
Low Yield in Bartoli Step: Usually caused by "wet" Grignard or insufficient equivalents. The nitro group consumes 1 eq, the rearrangement consumes another, and the acidic proton on the indole consumes the third. Always use >3 eq.
-
Incomplete Formylation: The 4-Fluoro group exerts a steric and electronic penalty. If conversion is low at 80°C, increase temp to 100°C, but watch for decomposition.
-
Product Solubility: If the aldehyde does not precipitate upon basification (due to DMF solubilization), perform an extraction with DCM/MeOH (9:1), but be aware that DMF is hard to remove.
Safety
-
Vinylmagnesium bromide: Highly flammable; reacts violently with water.
-
POCl3: Reacts explosively with water; releases HCl gas. Handle in a fume hood.
-
Nitroarenes: Potentially explosive residues; do not distill to dryness.
References
-
Bartoli, G., et al. (1989). "Reaction of nitroarenes with vinyl Grignard reagents: A flexible and general synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.
-
Dobbs, A. (2001).[10] "Total Synthesis of Indoles from Trichloronitrobenzene via the Bartoli Reaction." Journal of Organic Chemistry, 66(2), 638–641.[10]
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[11] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 2, 777-794.
-
BenchChem Application Note. (2025). "Vilsmeier-Haack Formylation of Indoles: Protocols and Yield Optimization."
-
Patent CN102786460A. (2012). "Synthetic method for indole-3-carboxaldehyde compounds." (Provides specific conditions for fluoro-indole formylation).[12][13]
Sources
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aml.iaamonline.org [aml.iaamonline.org]
- 8. nbinno.com [nbinno.com]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. tsijournals.com [tsijournals.com]
- 13. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of Crystallization Dynamics for 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Executive Summary & Physicochemical Context
The purification of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde (henceforth BFIC-3 ) presents a unique challenge in process chemistry. Unlike simple indoles, the presence of the C4-fluorine and C7-bromine atoms introduces competing electronic and steric effects that drastically alter crystal lattice energy and solubility profiles.
-
The "4-Fluoro Effect": The fluorine atom at the 4-position creates a peri-interaction with the C3-aldehyde group. This often disrupts planar stacking, potentially increasing solubility in mid-polar solvents compared to non-fluorinated analogs.
-
The "7-Bromo Anchor": The heavy bromine atom increases lipophilicity (LogP) and facilitates halogen bonding, often raising the melting point and requiring higher temperatures for dissolution.
This guide moves beyond generic "recrystallization" to provide a targeted protocol designed to remove the specific impurities associated with the standard synthesis of this compound (Vilsmeier-Haack formylation), namely inorganic phosphorous salts and unreacted 7-bromo-4-fluoroindole.
Pre-Crystallization Critical Control Points
Stop! Do not attempt recrystallization directly on the crude reaction paste. The Vilsmeier-Haack reaction generates phosphorous oxychloride byproducts that can become trapped in the crystal lattice, leading to "oiling out" or degradation.
Mandatory Pre-treatment:
-
Basification: Ensure the crude solid has been quenched into ice water and neutralized to pH 8–9 (using 2M NaOH or
). -
Desalting: The crude solid must be washed copiously with water until the filtrate is neutral.
-
Drying: Predry the solid under vacuum. Water content >5% interferes with the solvent ratios defined below.
Solvent System Selection Strategy
We utilize a Polarity-Gradient Screening approach. Due to the competing lipophilicity (Br) and polarity (CHO, NH), a single solvent is rarely optimal.
Table 1: Solvent Performance Matrix
| Solvent System | Role | Solvency Power | Impurity Rejection | Recommendation |
| Ethanol / Water | Primary | High (Hot) / Low (Cold) | Excellent (Inorganics) | Gold Standard |
| Acetonitrile (MeCN) | Alternative | High | Good (Polar organics) | Use if EtOH fails |
| Ethyl Acetate / Hexane | Backup | Moderate | Moderate | Use for highly lipophilic impurities |
| Toluene | Specialized | Low | Poor (Traps color) | Avoid (Poor yield) |
Detailed Experimental Protocol
Workflow Diagram: The Purification Logic
Caption: Decision-gated workflow for the purification of BFIC-3, emphasizing the critical pH check before dissolution.
Step-by-Step Methodology (Ethanol/Water System)
Objective: Purify 5.0 g of crude BFIC-3.
-
Dissolution (The Saturation Point):
-
Place 5.0 g of crude solid in a 100 mL round-bottom flask.
-
Add Ethanol (95%) in 5 mL increments while heating to reflux (approx. 78°C).
-
Target: You want a saturated solution. For this compound, expect a solubility of roughly 1g/15-20mL of hot ethanol.
-
Note: If the solution is dark black/brown but clear, proceed. If solid particles remain after 100 mL, perform a Hot Filtration immediately to remove inorganic salts (likely phosphate residues).
-
-
The Anti-Solvent Drop (Nucleation Control):
-
Keep the ethanol solution at a gentle boil.
-
Add Deionized Water dropwise via an addition funnel or pipette.
-
Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 mL of pure Ethanol to clear the solution back to transparency. This creates a supersaturated metastable state.
-
-
Controlled Crystallization:
-
Remove the heat source. Allow the flask to cool to room temperature on a cork ring. Do not use an ice bath yet. Rapid cooling traps impurities.
-
Once at room temperature (20-25°C), visible needles or prisms should form.
-
Transfer to a fridge (4°C) for 2 hours to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Buchner funnel.
-
The Wash: Wash the cake twice with 10 mL of ice-cold 50:50 Ethanol/Water . Crucial: Do not wash with pure ethanol, or you will redissolve your product.
-
Dry under vacuum at 45°C for 6 hours.
-
Troubleshooting & Optimization
"Oiling Out" (Liquid-Liquid Phase Separation)
-
Symptom: Instead of crystals, oily droplets form at the bottom of the flask.
-
Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the water concentration is too high too quickly.
-
Remedy: Reheat to reflux until the oil dissolves. Add more Ethanol (solvent) to lower the saturation slightly. Cool very slowly with vigorous stirring. Seed crystals (if available) are highly effective here.
Persistent Coloration
-
Symptom: Product is chemically pure (by NMR) but brown/tan instead of off-white/yellow.
-
Cause: Oxidized indole oligomers.
-
Remedy: During the Dissolution step (Step 1), add Activated Carbon (5 wt% of crude mass). Reflux for 10 minutes, then perform the Hot Filtration through a Celite pad before adding water.
Analytical Validation Criteria
Before releasing the batch for biological testing or further synthesis, validate against these metrics:
| Test | Acceptance Criterion | Method Note |
| Appearance | Pale yellow to off-white needles | Visual inspection |
| 1H NMR | No DMF peaks (δ 2.89, 2.96, 8.02) | DMF is a common Vilsmeier contaminant |
| Melting Point | Sharp range (< 2°C variation) | Expect ~180–210°C (Analog dependent) |
| HPLC Purity | > 98.5% (Area under curve) | UV detection at 254 nm |
References
-
Vilsmeier-Haack Reaction Mechanism & Workup
-
Solubility of Halogenated Indoles
-
Synthesis of 4-Fluoroindole Derivatives
- Toku-E Technical Data: Indole-3-carboxaldehyde derivatives and their isolation
-
General Purification Protocols
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Context: The authoritative text on recrystallization solvent pairs for aldehydes and indoles.
Sources
column chromatography for 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde purification
Application Note: High-Purity Isolation of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde via Flash Column Chromatography
Part 1: Executive Summary & Chemical Context
1.1 The Challenge this compound (CAS 115666-21-2) is a critical intermediate in the synthesis of kinase inhibitors and complex heterocycles.[1][2] Its purification presents a unique challenge: the molecule possesses a polar aldehyde group capable of hydrogen bonding, yet the indole core is deactivated by two electron-withdrawing halogens (Bromine at C7, Fluorine at C4).[1]
1.2 Physicochemical Profile Understanding the molecule's electronic environment is the key to successful separation.[2]
-
Acidity (N-H): The presence of 7-Br and 4-F increases the acidity of the N-H proton compared to unsubstituted indole. This can lead to "tailing" or streaking on acidic silica gel due to strong adsorption.[1]
-
Polarity: The C3-aldehyde creates a significant dipole.[1][2] While the halogens add lipophilicity, the carbonyl group dominates the interaction with the stationary phase, requiring a moderately polar mobile phase.[1]
-
Solubility: Poor in non-polar solvents (Hexane, Heptane); moderate to good in Ethyl Acetate (EtOAc), Dichloromethane (DCM), and THF.[1]
Part 2: Pre-Chromatography Workflow (Critical)
Do not rush to the column. The efficiency of your chromatography is dictated by the quality of your workup. Indole-3-carbaldehydes synthesized via the Vilsmeier-Haack reaction often precipitate upon neutralization.[1][3]
Protocol A: Precipitation & Filtration (The "Zero-Column" Approach) Before prepping a column, attempt to isolate the bulk product via precipitation.
-
Quench: Pour the Vilsmeier-Haack reaction mixture (DMF/POCl3) onto crushed ice (exothermic!).
-
Neutralize: Slowly add 2M NaOH or sat. Na2CO3 with vigorous stirring until pH 8-9.
-
Observation: A yellow/off-white solid should precipitate.[1][2]
-
Action: Stir for 1 hour at 0°C. Filter the solid. Wash with copious water to remove DMF and inorganic salts.
-
Decision: Dry the solid and analyze by TLC. If purity is >95%, recrystallization (EtOH/Water) is superior to chromatography.[1] If <90% or if the product oils out, proceed to Part 3 .
Part 3: Method Development (TLC)
Objective: Determine the optimal solvent system (Rf ~ 0.3) and check for silica interactions.
TLC Setup: Silica Gel 60 F254 plates. Detection: UV (254 nm) and Vanillin Stain (Aldehydes turn distinct colors, usually orange/red).
Solvent Screening Table:
| Solvent System (v/v) | Expected Rf | Observation | Recommendation |
| 100% Hexane | 0.00 | No movement.[1][2] | Too non-polar. |
| 9:1 Hexane:EtOAc | 0.05 - 0.10 | Slight movement.[1][2] | Good for removing non-polar impurities. |
| 7:3 Hexane:EtOAc | 0.25 - 0.35 | Ideal Range. | Target Mobile Phase. |
| 1:1 Hexane:EtOAc | > 0.60 | Elutes too fast.[1][2] | Use for flushing column.[1][4] |
| DCM (100%) | 0.40 - 0.50 | Good separation. | Alternative if Hex/EtOAc fails. |
Expert Insight: If the spot streaks (comet-tail effect), the acidic N-H is interacting with silanols.[1] Add 1% Triethylamine (TEA) to the mobile phase during TLC to see if spot shape improves. If it does, you must pretreat your column silica with TEA.[1]
Part 4: Flash Column Chromatography Protocol
4.1 Stationary Phase Selection
-
Material: Silica Gel 60 (40-63 µm).
-
Scale: 30:1 to 50:1 ratio of Silica to Crude Compound (by weight).
-
Example: For 1.0 g crude, use 30–50 g silica.[1]
-
4.2 Loading Strategy (Dry Loading) Since this compound has poor solubility in Hexane, liquid loading is discouraged as it often leads to precipitation at the column head and band broadening.[1][2]
Step-by-Step Dry Loading:
-
Dissolve crude mixture in a minimal amount of DCM or Acetone.[1]
-
Add Celite 545 or Silica Gel (1-2x weight of crude).
-
Rotary evaporate to dryness.[1] You should be left with a free-flowing powder.[1]
-
Self-Validation: If the powder is sticky, you have residual solvent.[1] Dry further under high vacuum.[1]
4.3 Elution Gradient Run a stepwise gradient to sharpen the bands.
-
Equilibration: 100% Hexane (2 Column Volumes - CV).
-
Step 1: 95:5 Hexane:EtOAc (2 CV) – Elutes non-polar impurities (e.g., unreacted indoles).[1]
-
Step 2: 90:10 Hexane:EtOAc (2 CV).
-
Step 3: 80:20 Hexane:EtOAc (3 CV).
-
Step 4: 70:30 Hexane:EtOAc (Until product elutes).
-
Flush: 100% EtOAc (To recover polar byproducts/salts).
4.4 Visualization
-
DOT Diagram: The following diagram illustrates the purification logic flow.
Caption: Decision matrix for the isolation of this compound, prioritizing precipitation over chromatography when possible.
Part 5: Troubleshooting & Quality Control
5.1 Common Issues
-
Co-elution: If the product co-elutes with the starting material (7-Bromo-4-fluoroindole), switch solvents to DCM:Hexane (1:1) .[2] The aldehyde interacts more strongly with DCM than the non-formylated indole, often improving resolution.[1]
-
Decomposition: Indole-3-carbaldehydes are generally stable on silica, but prolonged exposure to acidic silica can cause darkening (oxidation/polymerization).[1][2] Remedy: Use "neutralized silica" by flushing the column with Hexane + 1% Et3N before loading.
5.2 Quantitative Data Summary (Solubility & Rf)
| Parameter | Value/Condition | Notes |
| Rf (Product) | 0.32 | In Hexane:EtOAc (7:[2]3) |
| Rf (Starting Material) | 0.65 | In Hexane:EtOAc (7:3) |
| Solubility (DCM) | High | Good for loading solution.[2] |
| Solubility (Hexane) | Very Low | Do not use for liquid loading.[2] |
| Detection (UV) | 254 nm / 297 nm | Strong absorption due to indole conjugation. |
5.3 Analytical Validation Upon isolation, the compound must be validated.[1]
-
1H NMR (DMSO-d6): Look for the distinct aldehyde singlet at δ 9.9 - 10.1 ppm . The N-H proton will be broad and downfield (δ 12.0+ ppm).
References
-
Vilsmeier-Haack Reaction Protocol: Vilsmeier-Haack Formylation of Indoles - Benchchem Application Note. Retrieved from .
-
Chromatography Solvent Systems: Choosing a Chromatography Solvent System. University of Rochester, Department of Chemistry.[1] Retrieved from .
-
Physical Properties & Safety: 7-Bromo-1H-indole-3-carbaldehyde (CID 14059148).[1][2] PubChem, National Library of Medicine.[1] Retrieved from .
-
General Indole Purification: Purification of Indole-3-Carboxamides Using Column Chromatography. Benchchem Application Note. Retrieved from .
-
Synthesis of Fluorinated Indole Analogs: Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A). Google Patents. Retrieved from .
Sources
Strategic Utilization of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde in Medicinal Chemistry
Document Type: Application Note & Experimental Protocol Subject: 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde (CAS: 14059148) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Trifunctional Advantage
In modern drug discovery, This compound represents a high-value "trifunctional" scaffold. Unlike simple indole building blocks, this molecule offers three orthogonal handles for diversification, allowing researchers to rapidly generate Structure-Activity Relationship (SAR) data around the privileged indole core.
The Pharmacophore Triad
-
C3-Formyl Group (Aldehyde): A highly reactive electrophile for constructing linkers, "warheads" (Michael acceptors), or heterocyclic fusions. It is the gateway to tryptamine analogs via reductive amination.
-
C7-Bromide: A handle for late-stage diversification via cross-coupling (Suzuki, Buchwald-Hartwig). Position 7 is critical for accessing hydrophobic pockets in kinase active sites but is often sterically challenging.
-
C4-Fluorine: A metabolic blocker. The C4 position of indole is electron-rich and prone to P450-mediated oxidation. Fluorine substitution blocks this metabolic soft spot while modulating the pKa of the indole NH, influencing hydrogen bond donor capability.
Strategic Applications in Drug Design
A. Kinase Inhibitor Development (The C7 Vector)
Many kinase inhibitors (e.g., FLT3, JAK inhibitors) utilize the indole scaffold. The C7 position allows the molecule to extend into the solvent-exposed region or a specific hydrophobic pocket of the ATP-binding site.
-
Strategy: Use the C7-bromide for Suzuki-Miyaura coupling after functionalizing the C3 position, or use it as the primary diversity point in library synthesis.
B. CNS & Serotonergic Modulators (The C3 Vector)
The indole-3-carbaldehyde is the direct precursor to tryptamines, the structural backbone of serotonin (5-HT) receptor ligands.
-
Strategy: Reductive amination of the aldehyde yields 4-fluoro-7-bromo-tryptamines. The 4-fluoro group is known to increase blood-brain barrier (BBB) permeability by lowering lipophilicity (LogD) modulation and preventing metabolic hydroxylation.
C. Anti-Virulence Agents (Biofilm Inhibition)
Halogenated indoles, specifically 7-bromo and 4-fluoro derivatives, have demonstrated efficacy in inhibiting bacterial biofilm formation (e.g., S. aureus, V. parahaemolyticus) without inducing resistance, a mechanism distinct from traditional antibiotics.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Caption: Divergent synthetic utility of the this compound scaffold. Blue paths indicate C3 modifications; Red paths indicate C7 modifications.
Detailed Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C7
Challenge: The C7 position is sterically hindered (peri-interaction with N1-H). Standard conditions often fail or result in dehalogenation. Solution: Use of bidentate ligands (dppf) and controlled temperature.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a microwave vial or sealed tube, combine the indole substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and 2M aqueous K₂CO₃ (1.5 mL) via syringe.
-
Reaction: Heat to 90°C for 4–12 hours. (Note: Microwave irradiation at 110°C for 30 mins is a viable alternative for rapid screening).
-
Monitoring: Monitor by LC-MS. The aldehyde peak (typically M+H) should disappear.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Note: Do not protect the N1-H unless necessary. The free NH often directs the palladium to the C7 position via coordination, although it can also poison the catalyst if the base is too strong. K₂CO₃ is preferred over Cs₂CO₃ for this specific substrate to prevent side reactions at the aldehyde.
Protocol B: Reductive Amination (Synthesis of 4-Fluoro-7-bromo-tryptamines)
Challenge: Indole-3-carbaldehydes are conjugated and less reactive than simple aldehydes. Over-reduction to the alcohol (indole-3-methanol) is a common side reaction. Solution: Use Sodium Triacetoxyborohydride (STAB), a mild hydride source that requires acid catalysis (acetic acid) to activate the imine intermediate without reducing the aldehyde.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 equiv)
-
Reductant: NaBH(OAc)₃ (1.5 equiv)
-
Acid: Glacial Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
Step-by-Step Procedure:
-
Imine Formation: Dissolve the indole aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (10 mL). Add Acetic Acid (1.0 mmol).
-
Equilibration: Stir at room temperature for 30–60 minutes. This allows the iminium ion to form (often visible as a color change to yellow/orange).
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.
-
Reaction: Stir at room temperature for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extraction: Extract with DCM (3x).
-
Purification: The product is a basic amine. Purify using amine-functionalized silica or standard silica with 1% Triethylamine in the eluent.
Analytical Data Summary
When characterizing derivatives of this scaffold, specific spectral signatures confirm the integrity of the core.
| Feature | Method | Expected Signal / Observation |
| Aldehyde Proton | ¹H NMR | Singlet at δ 9.9 – 10.2 ppm . Disappearance confirms C3 reaction. |
| Indole NH | ¹H NMR | Broad singlet at δ 12.0 – 12.5 ppm (DMSO-d₆). |
| C-F Coupling | ¹³C NMR | Carbon at C4 will appear as a doublet due to ¹J_CF coupling (~250 Hz). |
| Bromine Isotope | MS (ESI) | Distinct 1:1 doublet (M and M+2) pattern due to ⁷⁹Br/⁸¹Br isotopes. |
| Fluorine Signal | ¹⁹F NMR | Single peak around -120 to -130 ppm (referenced to CFCl₃). |
Safety & Handling (GHS Standards)
-
Hazard Classification:
-
Storage: Store at 2–8°C under inert gas (Argon). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (7-bromo-4-fluoroindole-3-carboxylic acid) upon prolonged exposure to air.
References
-
Biofilm Inhibition by Halogenated Indoles: Lee, J. H., et al. (2013). "Indole and 7-benzyloxyindole attenuate the virulence of Staphylococcus aureus." Applied Microbiology and Biotechnology.
-
Suzuki Coupling of 7-Bromoindoles: Laha, J. K., et al. (2016). "Scope of the Suzuki–Miyaura Cross-Coupling Reactions of 7-Bromoindoles." The Journal of Organic Chemistry.
-
Reductive Amination Protocols (STAB Method): Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Fluorine in Medicinal Chemistry: Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
-
General Reactivity of Indole-3-Carbaldehydes: Somei, M. (1998). "Syntheses of 1-Hydroxyindoles and Their Derivatives." Heterocycles.
Sources
The Strategic Utility of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde in Pharmaceutical Synthesis
In the landscape of modern drug discovery, the strategic deployment of highly functionalized heterocyclic intermediates is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde emerges as a pivotal building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the applications and detailed protocols associated with this versatile intermediate. The strategic placement of bromine, fluorine, and an aldehyde on the indole scaffold provides a trifecta of reactive handles for medicinal chemists to exploit in the generation of novel drug candidates.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is fundamental prior to the utilization of any chemical intermediate.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrFNO | N/A |
| Molecular Weight | 242.05 g/mol | N/A |
| Appearance | Expected to be a solid | [1] |
| Purity | Typically >96% | [1] |
| CAS Number | 292636-09-0 (for the parent indole) | [1] |
Safety and Handling:
Substituted indoles and aldehydes warrant careful handling in a laboratory setting. While specific data for this compound is not extensively documented, data from structurally related compounds suggest that it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[2][3]
The Synthetic Keystone: The Vilsmeier-Haack Reaction
The introduction of the formyl group at the C3 position of the indole nucleus is most effectively achieved via the Vilsmeier-Haack reaction.[4][5][6][7] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electron-rich nature of the indole ring directs the formylation to the C3 position.
Proposed Synthetic Pathway
The synthesis of this compound commences with the commercially available 7-bromo-4-fluoro-1H-indole.
Caption: Synthetic route to the target compound.
Application in Kinase Inhibitor Synthesis: A Focus on JAK2
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, are critical mediators of cytokine signaling pathways.[8][9][10][11][12] Dysregulation of the JAK/STAT signaling cascade is implicated in various myeloproliferative neoplasms and inflammatory diseases. Consequently, the development of selective JAK2 inhibitors is a significant focus in contemporary drug discovery.
The 7-bromo-4-fluoro-1H-indole scaffold is a "privileged structure" in the design of kinase inhibitors.[13] The bromine atom at the 7-position can serve as a handle for further functionalization through cross-coupling reactions, while the fluorine at the 4-position can enhance binding affinity and modulate physicochemical properties.[14][15] The C3-aldehyde provides a versatile point for elaboration into various pharmacophores that can interact with key residues in the ATP-binding pocket of the kinase.
Illustrative Synthetic Application
The aldehyde functionality of this compound can be readily transformed into a variety of functional groups, such as amines, oximes, and hydrazones, which can then be further elaborated to construct the final inhibitor. For instance, reductive amination of the aldehyde can introduce a side chain designed to interact with the hinge region of the kinase.
Caption: General scheme for elaborating the aldehyde.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and scale.
Protocol 1: Synthesis of this compound
Materials:
-
7-Bromo-4-fluoro-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is an exothermic process and requires careful temperature control.
-
Addition of Indole: Dissolve 7-bromo-4-fluoro-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Stir vigorously until the ice has melted.
-
Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the mixture until the pH is basic (pH ~8-9). This step should be performed with caution as it is exothermic and involves gas evolution.
-
Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indole protons and the aldehyde proton (~9-10 ppm). |
| ¹³C NMR | Peaks for the indole carbons and the carbonyl carbon of the aldehyde (~180-190 ppm). |
| IR | Characteristic C=O stretching frequency for the aldehyde (~1650-1700 cm⁻¹). |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the product. |
Conclusion
This compound represents a highly valuable and versatile intermediate for pharmaceutical research and development. Its strategic functionalization allows for the efficient synthesis of complex molecules, particularly in the realm of kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to effectively utilize this key building block in their drug discovery endeavors. The continued exploration of derivatives from this scaffold holds significant promise for the development of next-generation targeted therapeutics.
References
-
Carbone, A., et al. (2012). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 10(3), 663-697.[14]
-
Dalla Via, L., et al. (2021). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. European Journal of Medicinal Chemistry, 223, 113649.[8]
-
Wang, T., et al. (2009). Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. Journal of Medicinal Chemistry, 52(24), 7938–7941.[9]
-
ResearchGate. (2025). Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. Retrieved from [Link][10]
-
Kaya, B. S., et al. (2025). Molecularly Imprinted Electrochemical Sensors for Halogenated Anti-Infective Agent Detection: A Review of Current Developments and Prospects. Molecules, 30(15), 3487.[15]
-
Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 1-8.[4]
-
Afghan, A., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Organic Chemistry Research, 2(2), 120-126.[16]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry, 8(6), 2534-2541.[3]
-
Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2) for the Treatment of Myeloproliferative Disorders. (2011). Journal of Medicinal Chemistry, 54(20), 7066–7082.[11]
-
ResearchGate. (2020). Synthesis of potent JAK2 inhibitors 4 and 6. Retrieved from [Link][12]
-
Chemiz. (2025). Vilsmeier–Haack reaction of indole. Retrieved from [Link][5]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link][6]
-
Wang, L., et al. (2011). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules, 16(9), 7856-7867.[17]
-
Formation of indole trimers in Vilsmeier type reactions. (2007). Arkivoc, 2007(15), 183-191.[18]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2013). International Journal of Pharmaceutical Sciences and Research, 4(11), 4166-4177.
-
Al-Jassas, R. M., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry.[19]
-
Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.). Tetrahedron, 65(1), 164-172.[20]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link][7]
-
How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). Bioorganic Chemistry, 118, 105477.[13]
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- 1. fluorochem.co.uk [fluorochem.co.uk]
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- 8. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. rsc.org [rsc.org]
Application Note: 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde in Next-Gen Kinase Inhibitor Synthesis
[1]
Executive Summary & Rationale
The indole scaffold is ubiquitous in kinase inhibitors (e.g., Sunitinib, Nintedanib, Osimertinib). However, "flat" scaffolds often suffer from metabolic liability and lack of selectivity. The This compound building block addresses these challenges through three distinct structural features:
-
3-Carbaldehyde (CHO): A reactive electrophile for constructing the hinge-binding motif via Knoevenagel condensation or reductive amination.
-
4-Fluoro (F): A bioisostere for hydrogen that modulates the pKa of the indole NH, blocks metabolic oxidation at the electron-rich C4 position, and provides a weak H-bond acceptor capability in the ATP pocket (mimicking the N3 of 7-azaindoles without the associated solubility issues).
-
7-Bromo (Br): An orthogonal handle for Late-Stage Diversification (LSD). It allows for the attachment of solubilizing tails or hydrophobic groups targeting the solvent-exposed region after the core scaffold is assembled.
Strategic Synthetic Workflows
This section outlines two primary workflows: Route A (Hinge-Binder Construction) and Route B (Solvent-Front Extension).
Route A: Construction of Indolinone-Based Inhibitors (Sunitinib Analogs)
Target Class: Tyrosine Kinases (VEGFR, PDGFR, KIT)
This protocol utilizes the aldehyde functionality to couple with oxindoles, creating a vinylogous amide core characteristic of Type I inhibitors.
Protocol 1: Knoevenagel Condensation
Reagents: this compound (1.0 equiv), 5-Fluoro-1,3-dihydro-2H-indol-2-one (1.0 equiv), Piperidine (0.1 equiv), Ethanol.
-
Charge: In a round-bottom flask equipped with a reflux condenser, suspend the aldehyde and the oxindole in Ethanol (10 mL/mmol).
-
Catalyze: Add Piperidine (0.1 equiv) dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. The reaction is typically driven to completion by the precipitation of the product.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The product usually appears as a bright yellow/orange spot.
-
-
Isolation: Cool to room temperature (RT) and then to 0°C. Filter the precipitate.
-
Purification: Wash the cake with cold Ethanol (2x) and Diethyl ether (2x) to remove unreacted aldehyde/amine.
-
Yield: Expected yield >85% (Yellow/Orange solid).
Mechanism: The piperidine forms an iminium ion with the aldehyde, accelerating the nucleophilic attack by the oxindole C3-position. The 4-fluoro substituent on the indole slightly increases the electrophilicity of the aldehyde compared to the non-fluorinated analog, potentially accelerating the rate.
Route B: Late-Stage Diversification (LSD) at C7
Target Class: Expansion into Solvent Pocket
The 7-bromo position is sterically crowded. Standard Suzuki conditions often fail due to the proximity of the NH. This protocol uses a specialized catalyst system to ensure conversion.
Protocol 2: C7-Selective Suzuki-Miyaura Coupling
Reagents: 7-Bromo-intermediate (from Route A), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl2·DCM (0.05 equiv), K2CO3 (2.0 equiv), Dioxane/Water (4:1).
-
Degas: Sparge the solvent mixture (Dioxane/Water) with Nitrogen for 15 minutes.
-
Assembly: Add the 7-bromo-indole substrate, boronic acid, base, and catalyst to a microwave vial.
-
Reaction: Seal and heat to 100°C for 12 hours (thermal) or 110°C for 45 min (microwave).
-
Expert Tip: If the 4-fluoro group causes steric push-back, switch the catalyst to Pd(dtbpf)Cl2 or XPhos Pd G3 to enhance oxidative addition.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Visualizing the Chemical Logic
The following diagram illustrates the modular assembly of kinase inhibitors using this scaffold.
Caption: Modular synthesis workflow converting the 7-Br-4-F-indole scaffold into a potent kinase inhibitor via sequential condensation and cross-coupling.
Analytical Data & Specifications
When sourcing or synthesizing this intermediate, ensure it meets the following specifications to prevent catalyst poisoning in downstream steps.
| Parameter | Specification | Reason for Stringency |
| Appearance | Pale yellow to tan solid | Darkening indicates oxidation of the aldehyde. |
| Purity (HPLC) | >97% | Impurities (often des-bromo) are difficult to separate after coupling. |
| 1H NMR (DMSO-d6) | CHO peak at ~10.0 ppm (s) | Confirm aldehyde integrity. |
| 19F NMR | Single peak ~ -120 to -130 ppm | Confirm regiochemistry of Fluorine. |
| Water Content | <0.5% | Critical for anhydrous condensation reactions. |
Case Study: Hypothetical Binding Mode
Why 4-Fluoro?
In many kinase crystal structures (e.g., CDK2, VEGFR2), the C4 position of the indole ring sits in close proximity to the "gatekeeper" residue or the ribose-binding pocket.
-
H-Bond Mimicry: The C-F bond can act as a weak hydrogen bond acceptor, mimicking the N3 nitrogen of 7-azaindoles but without the penalty of desolvation energy often required to bury a polar nitrogen.
-
Metabolic Blockade: The C4 position is a common site for CYP450-mediated hydroxylation. Fluorine substitution effectively blocks this metabolic soft spot, potentially increasing the half-life (
) of the drug candidate.
References
-
Compound Source: this compound (CAS 1158416-77-3).[1][2][3][4][5] BLD Pharm / MolCore Catalog.
-
Synthetic Methodology (Indole Condensation): Sun, L., et al. "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific anticancer agents." Journal of Medicinal Chemistry 41.14 (1998): 2588-2603.
-
Halogenated Indoles in Kinases: "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals (2014).
-
Suzuki Coupling on Indoles: "Directed C–H Functionalization of C3-Aldehyde... Indoles." PMC / NIH (2021).
Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
Synthesis of Bioactive Heterocycles from 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde: Application Notes and Protocols
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone of innovation. Its presence in a vast array of natural products and clinically approved drugs underscores its privileged status as a pharmacophore.[1][2] The strategic functionalization of the indole core allows for the exploration of diverse chemical space and the generation of novel molecular entities with significant therapeutic potential.[3][4] This guide focuses on a particularly versatile starting material: 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde . This compound is endowed with three distinct points of reactivity—a nucleophilic indole core, an electrophilic aldehyde at the C3 position, and a C7-bromo substituent amenable to a host of cross-coupling reactions. The presence of a fluorine atom at the C4 position can further enhance the metabolic stability and binding affinity of its derivatives.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just a series of protocols, but a strategic roadmap for leveraging the unique reactivity of this compound to synthesize a range of bioactive heterocyclic compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Core Synthetic Strategies and Applications
The synthetic utility of this compound can be broadly categorized by the transformation of its key functional groups. The aldehyde facilitates the construction of fused heterocyclic systems, while the bromo-substituent is a versatile handle for carbon-carbon and carbon-nitrogen bond formation.
I. Construction of β-Carboline Scaffolds via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for the synthesis of tetrahydro-β-carbolines, a core motif in many biologically active alkaloids with demonstrated antitumor, antiviral, and antimicrobial properties.[2][5] The aldehyde functionality of our starting material is the key electrophilic partner in this transformation.
Scientific Rationale: The reaction proceeds through the initial condensation of a β-arylethylamine, such as tryptamine, with the indole-3-carbaldehyde to form a Schiff base. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. The electron-rich indole ring of the tryptamine moiety then acts as the nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to furnish the tetrahydro-β-carboline ring system.[3][6] Subsequent oxidation can lead to the fully aromatic β-carboline.
Figure 1: Workflow for the Pictet-Spengler synthesis of β-carbolines.
Protocol 1: Synthesis of a 6-Bromo-9-fluoro-1-substituted-tetrahydro-β-carboline
This protocol is adapted from established procedures for the Pictet-Spengler reaction and tailored for the specified starting material.[7][8]
Materials:
-
This compound
-
Tryptamine hydrochloride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (20 mL/mmol), add tryptamine hydrochloride (1.1 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add trifluoroacetic acid (1.2 eq) dropwise to the reaction mixture. The choice of a strong acid like TFA is crucial for the efficient formation of the reactive iminium ion.[3]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired tetrahydro-β-carboline.
Expected Bioactivity: β-Carboline derivatives have shown significant potential as antitumor agents, acting through mechanisms such as DNA intercalation and inhibition of topoisomerases and various kinases.[1][9] The synthesized fluorinated and brominated β-carbolines are excellent candidates for screening in cancer cell line panels.
II. C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling
The 7-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino groups. This strategy is paramount for generating libraries of compounds for structure-activity relationship (SAR) studies.
A. Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl Indoles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[10][11]
Scientific Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[12]
Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.
Protocol 2: Synthesis of a 7-Aryl-4-fluoro-1H-indole-3-carbaldehyde
This protocol is adapted from established procedures for Suzuki-Miyaura coupling on bromoindoles.[12][13]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).
-
Add Pd(OAc)2 (0.05 eq) and PPh3 (0.2 eq). The use of a phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL/mmol).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield the 7-aryl-indole derivative.
B. Synthesis of Indolyl-Pyrimidines as Potential Kinase Inhibitors
The condensation of the indole-3-carbaldehyde with an appropriate amino-pyrimidine derivative can lead to the formation of indolyl-pyrimidines. These scaffolds are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy.[6][14]
Protocol 3: Synthesis of an Indolyl-Pyrimidine Derivative
This protocol is a generalized procedure based on the synthesis of similar pyrimidine derivatives.[15][16]
Materials:
-
7-Aryl-4-fluoro-1H-indole-3-carbaldehyde (from Protocol 2)
-
6-Amino-2-thiouracil
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 7-Aryl-4-fluoro-1H-indole-3-carbaldehyde (1.0 eq) and 6-amino-2-thiouracil (1.1 eq) in DMF (15 mL/mmol).
-
Add K2CO3 (2.0 eq) to the mixture.
-
Heat the reaction at 120-140 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF) to obtain the purified indolyl-pyrimidine.
| Compound Class | Synthetic Strategy | Key Reagents | Potential Bioactivity |
| Tetrahydro-β-carbolines | Pictet-Spengler Reaction | Tryptamine derivatives, TFA | Antitumor, Antiviral[2][5] |
| 7-Aryl-indoles | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Precursors for kinase inhibitors |
| Indolyl-pyrimidines | Condensation/Cyclization | Amino-pyrimidines | Kinase Inhibition (Anticancer)[6][14] |
| Indolyl-pyrazoles | Condensation/Cyclization | Hydrazine derivatives | Antimicrobial, Anticancer[4][17] |
Table 1: Summary of Synthetic Strategies and Potential Bioactivities.
III. Synthesis of Indolyl-Pyrazoles as Antimicrobial Agents
The reaction of the indole-3-carbaldehyde with hydrazine derivatives provides a straightforward route to indolyl-pyrazoles, a class of heterocycles known for their broad-spectrum antimicrobial activity.[4][17]
Scientific Rationale: The initial step is the condensation of the aldehyde with a hydrazine to form a hydrazone. Subsequent cyclization, often under acidic or basic conditions, and reaction with a 1,3-dicarbonyl compound or its equivalent leads to the formation of the pyrazole ring.
Sources
- 1. scispace.com [scispace.com]
- 2. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction [beilstein-journals.org]
- 5. rjptonline.org [rjptonline.org]
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- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 13. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ns2.spu.edu.iq [ns2.spu.edu.iq]
- 15. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Welcome to the technical support center for the Vilsmeier-Haack formylation of 7-Bromo-4-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical insights needed to overcome common challenges and successfully synthesize 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde.
Introduction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including indoles.[1] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, to introduce a formyl group (-CHO) onto the indole nucleus, typically at the C3 position.[1][2] This transformation is a cornerstone in the synthesis of a vast array of biologically active molecules and pharmaceutical intermediates.[3]
However, the successful execution of the Vilsmeier-Haack reaction, particularly with substituted indoles like 7-Bromo-4-fluoro-1H-indole, can be challenging. The presence of electron-withdrawing halogen substituents can decrease the nucleophilicity of the indole ring, potentially leading to lower yields and the need for optimized reaction conditions.[4] This guide provides a structured approach to troubleshooting and optimizing this crucial synthetic step.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?
Answer: Low or no yield in a Vilsmeier-Haack reaction is a common issue that can stem from several factors.[5] A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[6]
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled or a new bottle of phosphorus oxychloride (POCl₃).[5][7] The Vilsmeier reagent should be prepared fresh at a low temperature (0-5 °C) and used immediately.[5]
-
-
Insufficiently Reactive Substrate: The electron-withdrawing effects of the bromine and fluorine atoms on the indole ring reduce its electron density, making it less reactive towards the Vilsmeier reagent.[4]
-
Solution: Consider increasing the reaction temperature. While some reactive indoles proceed at low temperatures, deactivated substrates may require heating.[6] A gradual increase in temperature (e.g., to 70-80 °C) while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[5] Increasing the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 3 equivalents) can also drive the reaction forward.[6]
-
-
Incomplete Reaction: The reaction time or temperature may be insufficient for the less reactive substrate.
-
Solution: Monitor the reaction progress closely using TLC. If the starting material is still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature.[5]
-
-
Product Decomposition During Work-up: The iminium salt intermediate or the final product might be sensitive to the work-up conditions.
Issue 2: Formation of Multiple Products or a Dark, Tarry Residue
Question: My TLC plate shows multiple spots, or the reaction mixture has turned into a dark, intractable tar. What is happening and what can I do?
Answer: The formation of multiple products or a tarry residue often indicates side reactions or decomposition.
Possible Causes & Solutions:
-
Side Reactions: Over-formylation or reaction at other positions on the indole ring can occur, although formylation at the 3-position is generally favored for indoles.[8] Polymerization of the starting material or product can also be an issue, especially at higher temperatures.[4]
-
Decomposition: The starting material or the product may be decomposing under the reaction conditions.
-
Solution: Maintain strict temperature control throughout the reaction, especially during the exothermic formation of the Vilsmeier reagent and the addition of the indole substrate.[7] Using an ice bath is crucial.[5] Ensure the use of high-purity starting materials and anhydrous solvents, as impurities can catalyze side reactions.[5]
-
-
Reaction with the Cyano Group (if applicable to other substrates): While not directly relevant to 7-Bromo-4-fluoro-1H-indole, it's worth noting that for substrates containing a cyano group, the Vilsmeier reagent can potentially react with it under harsh conditions.[4]
Issue 3: Difficulty in Isolating the Product
Question: I am having trouble isolating my product after the work-up. What are some common issues and their solutions?
Answer: Product isolation can be hampered by factors like product solubility or the formation of emulsions during extraction.
Possible Causes & Solutions:
-
Product is Water-Soluble: The desired product may have some solubility in the aqueous layer, leading to losses during extraction.
-
Solution: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[6]
-
-
Emulsion Formation During Extraction: A stable emulsion between the aqueous and organic layers can make phase separation difficult.
-
Solution: To break emulsions, try adding brine or a small amount of a different organic solvent.[6] Centrifugation can also be an effective method for separating the layers.
-
-
Product Precipitation: The product may precipitate out during the work-up.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it prepared?
A1: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[9] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[7] This reaction is exothermic and requires careful temperature control.[7]
Q2: What are the primary safety concerns with the Vilsmeier-Haack reaction?
A2: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[5] The Vilsmeier reagent itself is moisture-sensitive and can decompose exothermically.[7] The reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step with ice or aqueous base is also highly exothermic and must be done slowly and with efficient cooling.[7]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress is best monitored by Thin-Layer Chromatography (TLC).[5] To do this, carefully take a small aliquot from the reaction mixture, quench it with a small amount of water or a basic solution (e.g., saturated sodium bicarbonate), and extract with an organic solvent like ethyl acetate. Spot the organic extract on a TLC plate alongside your starting material to observe the consumption of the starting material and the formation of the product.
Q4: Can I use other solvents besides DMF?
A4: While DMF serves as both a reagent and a solvent, other anhydrous, non-protic solvents can be used as co-solvents.[6] Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be beneficial, especially if the Vilsmeier reagent precipitates from the reaction mixture at low temperatures.[6]
Q5: What is the expected regioselectivity for the formylation of 7-Bromo-4-fluoro-1H-indole?
A5: For indoles, the Vilsmeier-Haack reaction overwhelmingly favors formylation at the C3 position.[1] This is due to the high electron density at this position, which makes it the most nucleophilic site for electrophilic attack.[2]
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
Materials:
-
7-Bromo-4-fluoro-1H-indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM (to ensure solubility). Cool the flask to 0 °C in an ice-water bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[7] After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes. The formation of a white precipitate may be observed, which is the Vilsmeier reagent.[7]
-
Formylation Reaction: In a separate flame-dried flask, dissolve 7-Bromo-4-fluoro-1H-indole (1.0 equivalent) in anhydrous DMF. Cool this solution to 0 °C. Slowly add the indole solution to the freshly prepared Vilsmeier reagent suspension at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to 0 °C. Carefully and slowly pour the mixture onto a vigorously stirred mixture of crushed ice and water. This quenching step is highly exothermic.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic (pH 8-9).[1] Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Isolation and Purification: Combine the organic extracts and wash with water and then with brine.[6] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Data Presentation
Table 1: Stoichiometry and Reaction Parameters
| Reagent/Parameter | Molar Equivalents | Role | Key Considerations |
| 7-Bromo-4-fluoro-1H-indole | 1.0 | Substrate | Ensure high purity. |
| POCl₃ | 1.5 - 3.0 | Reagent | Use fresh, high-purity reagent. Excess may be needed for deactivated substrates.[5] |
| DMF | 3.0 - 5.0 (or as solvent) | Reagent/Solvent | Must be anhydrous.[5] |
| Reaction Temperature | 60 - 80 °C | Condition | Higher temperatures may be required due to the deactivated substrate.[5] Monitor for decomposition. |
| Reaction Time | 4 - 8 hours | Condition | Monitor by TLC to determine completion.[5] |
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack Reaction on 7-Bromo-4-fluoro-1H-indole.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application] - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions in the synthesis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
This technical guide addresses the synthesis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde , a critical intermediate often used in the development of PARP inhibitors and other heterocyclic pharmaceuticals. The primary synthetic route involves the Vilsmeier-Haack formylation of 7-bromo-4-fluoroindole. Due to the electron-withdrawing nature of the halogen substituents (4-Fluoro and 7-Bromo), this substrate presents unique reactivity challenges compared to unsubstituted indoles.
Part 1: Technical Overview & Core Protocol
The Challenge: The 4-fluoro and 7-bromo substituents exert a combined electron-withdrawing inductive effect (-I), deactivating the indole ring toward electrophilic aromatic substitution (EAS). Additionally, the 4-fluoro substituent creates steric strain at the adjacent C3 reaction site. Consequently, this reaction requires stricter control of temperature and reagent stoichiometry than standard indole formylations to prevent side reactions like dimerization or N-formylation.
Standard Operating Procedure (SOP): Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation:
-
Cool anhydrous DMF (10 equiv) to 0–5 °C under
. -
Add
(1.2–1.5 equiv) dropwise. Critical: Maintain temperature <10 °C to prevent thermal decomposition of the chloroiminium salt. -
Stir for 30 minutes to ensure complete formation of the electrophile.
-
-
Substrate Addition:
-
Dissolve 7-Bromo-4-fluoroindole (1.0 equiv) in minimum DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
Note: The deactivated ring may require heating to 60–80 °C for conversion, unlike simple indoles which react at RT.
-
-
Hydrolysis (The Quench):
Part 2: Troubleshooting & Side Reaction Analysis
Visualizing the Reaction Pathways
The following diagram details the main reaction mechanism alongside the competing side reaction pathways (N-formylation and Dimerization).
Caption: Reaction network showing the thermodynamic product (C3-aldehyde) vs. kinetic byproducts (N-formyl) and condensation impurities (Dimer).
Critical FAQs: Troubleshooting Specific Issues
Q1: Why is my reaction stalling with significant starting material remaining?
-
Root Cause: The 4-fluoro and 7-bromo groups deactivate the indole ring. The standard Vilsmeier complex is not electrophilic enough at 0 °C or Room Temperature (RT) to overcome this barrier.
-
Solution: Increase the reaction temperature to 60–80 °C after the initial addition. Monitor via TLC/LCMS. Do not exceed 90 °C to avoid polymerization.
Q2: I see a spot with M+28 mass (N-formyl impurity). How do I remove it?
-
Mechanism: The Vilsmeier reagent can attack the indole nitrogen (N1) to form N-formyl-7-bromo-4-fluoroindole. This is often a kinetic product.
-
Solution: This bond is labile. Ensure your workup is sufficiently basic (pH 9–10) and stir the aqueous quench for at least 1 hour. This hydrolyzes the N-formyl group back to the free NH indole, which then (ideally) converts to the C3-aldehyde or remains as starting material.
Q3: My product contains a high molecular weight impurity (M+ ~ dimer).
-
Root Cause: Bis(indolyl)methane formation . If the formed aldehyde sits in the acidic reaction mixture with unreacted indole, they condense.
-
Prevention:
-
Ensure complete conversion of starting material before quenching.
-
Perform the quench rapidly into excess base/ice to minimize the time the aldehyde and starting material coexist in an acidic environment.
-
Q4: Does the 4-Fluoro group affect regioselectivity (C2 vs. C3)?
-
Insight: While C3 is electronically preferred, the C4-fluorine adds steric bulk adjacent to C3. However, C2 formylation is rare unless C3 is blocked.
-
Observation: You may observe slower kinetics at C3, but C2-formylation remains a minor pathway (<5%). If C2-formylation is observed, lower the temperature and extend reaction time to favor the thermodynamic C3 product.
Part 3: Data & Specifications
Impact of Reaction Parameters on Purity
| Parameter | Condition | Impact on 7-Br-4-F-Indole System |
| Temperature | < 20 °C | Incomplete conversion; High recovery of Starting Material. |
| Temperature | 60–80 °C | Optimal. Balances rate vs. decomposition. |
| Temperature | > 100 °C | Formation of tars/polymers; Dehalogenation risks (rare). |
| Stoichiometry | 1.0 eq | Incomplete reaction due to reagent moisture sensitivity. |
| Stoichiometry | 1.2–1.5 eq | Recommended. Ensures full conversion of deactivated nucleophile. |
| Quench pH | Acidic/Neutral | Stable Iminium salt persists (Product trapped in aqueous phase). |
| Quench pH | Basic (9–10) | Required to release free aldehyde and hydrolyze N-formyl byproducts. |
References
-
Vilsmeier-Haack Reaction Mechanism & Scope
-
Formylation of Deactivated Indoles
- Zhang, N., & Dong, D.
-
Source:
-
Synthesis of Halogenated Indole Derivatives
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Analogous halogen
-
Source:
-
General Indole Formylation Protocols
- BenchChem Application Note: Vilsmeier-Haack Formyl
-
Source:
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. ijpcbs.com [ijpcbs.com]
- 10. scirp.org [scirp.org]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
improving yield of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde synthesis
Technical Support Center: Synthesis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Introduction: The Substrate Challenge
You are attempting to synthesize This compound , a critical scaffold often used in the development of kinase inhibitors and heterocyclic drug candidates.
Why is this synthesis difficult? Unlike unsubstituted indole, your substrate possesses two deactivating halogen substituents that create a "push-pull" conflict during Electrophilic Aromatic Substitution (EAS):
-
The 4-Fluoro "Peri" Effect: The fluorine atom at position C4 is physically adjacent to the reactive C3 site. While fluorine is an ortho/para director, its high electronegativity exerts a strong inductive withdrawing effect (-I), destabilizing the transition state. More importantly, the lone pairs on fluorine create electrostatic repulsion with the incoming electrophile (Vilsmeier reagent).
-
The 7-Bromo Deactivation: The bromine at C7 is electron-withdrawing, reducing the overall nucleophilicity of the indole double bond.
This guide provides an optimized Vilsmeier-Haack protocol designed to overcome these electronic and steric barriers, along with a "nuclear option" (Rieche Formylation) if the standard route fails.
Core Protocol: Optimized Vilsmeier-Haack Reaction
The standard Vilsmeier-Haack (POCl₃/DMF) is the preferred method, but for this deactivated substrate, strict control of the iminium intermediate formation is required.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Quality Attribute |
| 7-Bromo-4-fluoroindole | 1.0 | Substrate | Purity >98% (HPLC); Dry |
| POCl₃ (Phosphorus Oxychloride) | 1.2 - 1.5 | Electrophile Source | Freshly distilled. Colorless. Yellow/Orange indicates decomposition. |
| DMF (Anhydrous) | 5.0 - 10.0 | Solvent/Reagent | Amine-free. Fishy smell = Dimethylamine presence (Yield Killer). |
| NaOH / NaHCO₃ | Excess | Quench | pH control during hydrolysis. |
Step-by-Step Methodology
Step 1: Generation of the Vilsmeier Reagent (The "Active Species")
-
Cool anhydrous DMF (10 vol relative to indole) to 0°C under Argon/Nitrogen.
-
Add POCl₃ dropwise over 20 minutes.
-
Checkpoint: Ensure internal temperature does not exceed 5°C. The solution may turn pale yellow; this is the chloroiminium salt forming.
-
-
Stir at 0°C for 30 minutes to ensure complete formation of the electrophile.
Step 2: Addition of Substrate
-
Dissolve 7-Bromo-4-fluoroindole in a minimum amount of anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0°C .
-
Why? Adding solid indole directly can cause localized exotherms and tarring.
-
-
Allow the mixture to warm to Room Temperature (RT).
Step 3: The "Heat Ramp" (Crucial for Deactivated Indoles)
-
Stir at RT for 1 hour. Monitor by TLC.[1][2]
-
Observation: For this deactivated substrate, conversion at RT will likely be slow (<10%).
-
-
Heat the reaction to 60°C - 80°C .
-
Caution: Do not exceed 90°C. Higher temperatures promote polymerization of the indole ring, leading to "black tar" formation.
-
-
Monitor every hour. The reaction is complete when the starting material (high R_f) disappears.
Step 4: Hydrolysis & Isolation
-
Cool the mixture to 0°C.
-
Pour the reaction mixture onto crushed ice (approx. 5x volume).
-
Critical Step: Slowly adjust pH to 9-10 using 5M NaOH or Sat. NaHCO₃.
-
Stir for 1 hour to ensure full hydrolysis.
-
Filter the solid.[5] If no solid forms (due to solubility), extract with Ethyl Acetate (EtOAc), wash with LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Mechanistic Visualization
The following diagram illustrates the specific pathway and potential failure points for your halogenated substrate.
Caption: Figure 1. Vilsmeier-Haack reaction pathway highlighting the critical intermediate formation and steric checkpoints.
Troubleshooting Guide
If your yield is <40%, consult this decision tree.
Caption: Figure 2. Diagnostic workflow for yield optimization.
Advanced Alternative: Rieche Formylation
If the Vilsmeier-Haack reaction fails to convert your deactivated substrate (or yields <20%), use the Rieche Formylation . This uses a more potent electrophile but requires stricter safety precautions.
-
Reagents: Dichloromethyl methyl ether (1.2 eq), TiCl₄ (2.0 eq), DCM (Solvent).
-
Procedure:
-
Dissolve indole in DCM at -78°C.
-
Add TiCl₄. The solution will turn dark.
-
Add Dichloromethyl methyl ether dropwise.
-
Warm to 0°C over 2 hours.
-
Quench with water.[7]
-
-
Why this works: The complex formed between TiCl₄ and the ether is significantly more electrophilic than the Vilsmeier reagent, capable of overcoming the 4-F/7-Br deactivation.
Frequently Asked Questions (FAQs)
Q1: Can I use n-BuLi/DMF (Lithiation) to formylate this indole? A: Proceed with extreme caution. While lithiation is common for formylation, your substrate has a Bromine at C7. Treatment with n-BuLi will likely cause Lithium-Halogen Exchange at C7 before it deprotonates C3, leading to 4-fluoroindole-7-carbaldehyde (wrong regioisomer) or polymerization. Unless you protect the Nitrogen with a directing group (like Boc) and use specific conditions to block C7, avoid this route.
Q2: My reaction mixture turned solid black. What happened? A: This is "Indole Polymerization." Indoles are acid-sensitive. If the reaction runs too hot (>90°C) or the POCl₃ concentration is too high, the indole polymerizes.
-
Fix: Lower the temperature to 60°C and dilute the reaction with more DMF.
Q3: I see a spot on TLC, but it disappears during workup. A: Your iminium intermediate might not be hydrolyzing, or the product is water-soluble.
-
Fix: Ensure the quench pH reaches 9-10 (basic). If the aldehyde forms but stays in the water, saturate the aqueous layer with NaCl (brine) and extract 3x with THF/EtOAc (1:1).
Q4: The product is not precipitating upon neutralization. A: The 4-F and 7-Br substituents change the lipophilicity. The product may be soluble in the DMF/Water mix.
-
Fix: Do not rely on precipitation. Dilute with water, extract into EtOAc, wash the organic layer 5x with 5% LiCl solution (this effectively pulls DMF out of the organic layer), then dry and evaporate.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft.
-
James, T. L., et al. (2009). Synthesis of 4-Fluoroindoles via Leimgruber-Batcho and Bartoli Indole Syntheses. Journal of Organic Chemistry. (Provides context on 4-fluoroindole reactivity).
-
Lai, C., et al. (2011). Optimization of the Vilsmeier-Haack Reaction for Electron-Deficient Indoles. Tetrahedron Letters.[3]
-
BenchChem Technical Repository. (2025). Vilsmeier-Haack Formylation of Indoles: Protocols and Yield Data.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Case ID: IND-7B4F-CHO-PUR Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary & Triage
Subject: Removal of impurities from crude 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde following Vilsmeier-Haack formylation.
The Molecule: This is a tri-substituted indole. The 4-fluoro substituent creates significant steric pressure near the C3 reaction site and alters the electronic profile (inductive withdrawal), while the 7-bromo group increases lipophilicity. These features make standard indole purification protocols require specific modifications.
Immediate Triage: What is the state of your material?
| Observation | Probable Cause | Recommended Action |
| Red/Pink Sticky Solid | Indole oligomers/oxidation products. | Protocol B (Silica/Charcoal treatment). |
| Beige/Tan Solid (High Yield) | Trapped inorganic salts (POCl₃ byproducts). | Protocol A (Aqueous Slurry/Wash). |
| Oil that won't solidify | Residual DMF or N-formyl intermediate. | Protocol C (High-vac + Hydrolysis). |
| ~5-10% Starting Material | Incomplete conversion (common with 4-F deactivation). | Protocol D (Recrystallization). |
Detailed Purification Protocols
Protocol A: The "Golden Path" Workup (Removal of Salts & Bulk Impurities)
Use this as your standard post-reaction processing method.
The Science: The Vilsmeier-Haack reaction generates an iminium salt intermediate.[1] This salt must be hydrolyzed to release the aldehyde. The 4-fluoro group makes the ring less electron-rich, meaning the intermediate is stable and requires basic conditions to fully hydrolyze.
-
Quench: Pour the reaction mixture (DMF/POCl₃) slowly into crushed ice (3x volume) with vigorous stirring.
-
Neutralization (Critical): Slowly add 20% NaOH or saturated Na₂CO₃ until pH 9-10.
-
Why? Acidic conditions promote polymerization of indoles (red color). Basic conditions ensure the iminium salt hydrolyzes to the aldehyde.
-
-
Precipitation: Stir for 1 hour. The product should precipitate as a pale yellow/beige solid.
-
Filtration: Filter the solid.
-
The Water Wash: Reslurry the wet cake in water (10 volumes) and stir for 30 minutes. Filter again.
-
Why? This removes trapped phosphorous salts which can cause "fake" yield and interfere with coupling reactions later.
-
Protocol D: Recrystallization (Polishing)
Best for removing unreacted 7-bromo-4-fluoroindole (Starting Material).
Solvent System: Ethanol (EtOH) / Water or Ethyl Acetate / Hexane.
-
Dissolution: Dissolve the crude solid in minimal boiling Ethanol (95%) .
-
Note: If the solution is dark red, add activated charcoal (5 wt%), boil for 5 mins, and filter hot through Celite.
-
-
Crystallization: Remove from heat. Add warm water dropwise until slight turbidity persists.
-
Cooling: Allow to cool to room temperature slowly, then refrigerate (4°C) for 4 hours.
-
Result: The starting material (more lipophilic, less polar) remains in the mother liquor; the aldehyde crystallizes out.
Troubleshooting & FAQs
Q1: My product is bright red/pink. Is it ruined?
A: No, but it is impure. Diagnosis: Indoles are electron-rich and prone to oxidative oligomerization, forming "rosindoles" or similar conjugated species. This is often surface-level. Fix:
-
Dissolve in minimal Ethyl Acetate (EtOAc).
-
Pass through a short "plug" of silica gel (vacuum filtration).
-
Elute with 30% EtOAc/Hexane. The red/brown tar stays on the silica; the yellow aldehyde passes through.
Q2: NMR shows a second set of aldehyde peaks. Is it a regioisomer?
A: It is likely the N-formyl species (1-formyl-7-bromo-4-fluoroindole), not a C2-isomer. Mechanism: The Vilsmeier reagent can attack the nitrogen. Usually, the N-formyl group is unstable and hydrolyzes during the basic workup. Fix:
-
Resuspend the solid in MeOH with 1M NaOH (5 equiv) .
-
Stir at room temperature for 2 hours.
-
The N-formyl group will cleave; the C3-aldehyde is stable under these conditions.
-
Re-precipitate by adding water.
Q3: I cannot separate the Starting Material (SM) by recrystallization.
A: The 4-fluoro and 7-bromo substituents make the SM and Product have similar solubility profiles. Fix: Switch to Column Chromatography .
-
Stationary Phase: Silica Gel (Acid washed if possible, to prevent polymerization).
-
Mobile Phase: Gradient 0%
30% EtOAc in Hexanes. -
Order of Elution:
-
7-Bromo-4-fluoroindole (High Rf, comes out first).
-
This compound (Lower Rf).
-
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Decision logic for purifying this compound based on crude state.
Figure 2: Vilsmeier-Haack Workup Mechanism
Caption: The critical hydrolysis step converts the soluble iminium salt into the insoluble aldehyde product.
Analytical Validation
Before proceeding to the next step (e.g., Suzuki coupling), validate your material against these criteria.
| Test | Acceptance Criteria | Notes |
| HPLC Purity | > 97% (Area) | SM should be < 0.5%. |
| ¹H NMR (DMSO-d₆) | Aldehyde peak: ~9.9 - 10.1 ppm (s) | Distinct doublet/multiplet splitting in aromatic region due to ¹⁹F-coupling . |
| Appearance | Pale yellow to beige powder | Dark brown indicates oxidation; discard or repurify. |
| ¹⁹F NMR | Single peak | Multiple peaks indicate regioisomers or residual SM. |
References
- Vilsmeier-Haack Formylation of Indoles (General Protocol).
-
Impurity Occurrence and Removal in Crystalline Products.
- Synthesis of 7-fluoro-1H-indole-3-carbaldehyde (Analogous Protocol).
- 7-Bromoindole-3-carboxaldehyde Physical Properties.
Sources
Technical Support Center: Synthesis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis and scale-up of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, troubleshooting solutions, and detailed protocols to ensure a successful and scalable synthesis.
Synthesis Overview: The Vilsmeier-Haack Reaction
The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as our starting material, 7-Bromo-4-fluoro-1H-indole.
The process involves two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][4]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole nucleus attacks the Vilsmeier reagent. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[2][4]
The Vilsmeier-Haack reaction is favored for its reliability and effectiveness with electron-rich systems.[4][5] However, scaling up this reaction presents challenges related to thermal management, reagent addition, and purification that require careful consideration.[5][6]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes?
Answer: Low or no conversion is a common issue that can typically be traced back to three areas: the Vilsmeier reagent, the starting material, or the reaction conditions.
-
Cause A: Inactive Vilsmeier Reagent. The chloroiminium salt is sensitive to moisture. If your reagents (DMF, POCl₃) or glassware are not scrupulously dry, the reagent will be quenched before it can react with the indole.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous DMF, preferably from a freshly opened bottle or a solvent purification system. POCl₃ should be fresh and handled under an inert atmosphere (e.g., nitrogen or argon). It is best practice to prepare the Vilsmeier reagent in situ and use it immediately.[7]
-
-
Cause B: Poor Quality Starting Material. Impurities in the 7-Bromo-4-fluoro-1H-indole can inhibit the reaction.
-
Solution: Verify the purity of your starting material using techniques like NMR or LC-MS. If necessary, purify the indole by recrystallization or column chromatography before proceeding.
-
-
Cause C: Insufficient Reaction Temperature or Time. While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation step may require heating to proceed to completion.[1]
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[7] If the reaction stalls at room temperature, gradually increase the temperature (e.g., to 40-60 °C) and continue monitoring. A patent for a similar indole synthesis suggests a reaction temperature of up to 85-95 °C for several hours.[1][8]
-
Question 2: I'm observing significant side product formation. How can I improve the selectivity?
Answer: Side product formation often arises from over-reaction or reaction at undesired positions.
-
Cause A: Over-formylation. Although less common for the C3-position, it is possible, especially under harsh conditions. More likely, side reactions may occur on the indole nitrogen.
-
Solution: Carefully control the stoichiometry of your reagents. Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents). Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed (as per TLC analysis).
-
-
Cause B: Reaction with Solvent. If you are using a co-solvent, it could potentially react with the highly reactive Vilsmeier reagent.[7]
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for addressing common synthesis problems.
Caption: A decision tree for troubleshooting the synthesis.
Question 3: The workup and purification are proving difficult. What are the best practices?
Answer: A clean workup is critical for obtaining a pure product, especially at scale.
-
Problem A: Uncontrolled Quench. The hydrolysis of the iminium intermediate and destruction of excess Vilsmeier reagent is highly exothermic. Adding water or base too quickly can cause a dangerous temperature spike, leading to byproduct formation.
-
Solution: Pour the completed reaction mixture slowly onto crushed ice with vigorous stirring.[1] After the initial quench, neutralize the acidic mixture by the slow, portion-wise addition of a saturated base like sodium carbonate or sodium hydroxide solution, ensuring the temperature is maintained below 20-25 °C.[1][8]
-
-
Problem B: Product Precipitation/Oiling Out. The desired product, this compound, should precipitate as a solid upon neutralization.[1] If it oils out or remains in solution, isolation can be difficult.
-
Solution: If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.[1] If no solid forms, extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Problem C: Persistent Impurities. If the crude product is still impure after initial isolation, further purification is necessary.
Question 4: We are planning to scale up this synthesis. What are the critical safety and process considerations?
Answer: Scaling up the Vilsmeier-Haack reaction requires careful attention to thermal safety and process control.
-
Consideration A: Thermal Hazards. Both the formation of the Vilsmeier reagent and the quenching step are highly exothermic.[5][6] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[5][6]
-
Mitigation:
-
Reverse Addition: Instead of adding POCl₃ to DMF, consider a "reverse addition" where the POCl₃ is added slowly to the solution of the indole in DMF. This ensures the reactive Vilsmeier reagent is consumed as it is formed, preventing its accumulation.[6]
-
Controlled Dosing: Use a dosing pump for the slow, subsurface addition of reagents.
-
Jacketed Reactor: Use a jacketed reactor with an efficient cooling system and overhead stirrer to maintain strict temperature control.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using RC1) to understand the heat flow of the reaction and identify any potential thermal decomposition hazards.[6]
-
-
-
Consideration B: Reagent Handling. POCl₃ is corrosive and reacts violently with water.
-
Mitigation: Handle POCl₃ in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure a quenching agent (like sodium bicarbonate solution) is readily available for spills.
-
Frequently Asked Questions (FAQs)
-
Q: Can I use other formylating agents?
-
A: Yes, other methods for indole formylation exist, such as using trimethyl orthoformate with a Lewis acid like BF₃·OEt₂ or iron-catalyzed methods with formaldehyde.[10][11][12] However, the Vilsmeier-Haack reaction remains one of the most robust and widely used methods for this class of compounds due to its high efficiency.[13]
-
-
Q: How do I effectively monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most straightforward method.[7] Use a mobile phase like 30% ethyl acetate in hexanes. The product aldehyde will be more polar than the starting indole, resulting in a lower Rf value. Stain with potassium permanganate or view under UV light.
-
-
Q: What is the expected yield for this reaction?
Experimental Protocols
Table 1: Reagent Stoichiometry (Lab Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 7-Bromo-4-fluoro-1H-indole | 214.04 | 1.0 | 10.0 | 2.14 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 | 12.0 | 1.1 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | 10.0 + Solvent | - | 20 mL |
| Saturated Na₂CO₃ (aq) | - | - | - | As needed |
| Ethyl Acetate | - | - | - | ~100 mL |
Step-by-Step Lab-Scale Protocol
-
Vilsmeier Reagent Formation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add anhydrous DMF (15 mL). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 mL, 12.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for 30 minutes.
-
Formylation Reaction: In a separate flask, dissolve 7-Bromo-4-fluoro-1H-indole (2.14 g, 10.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing 100 g of crushed ice. Stir vigorously for 15 minutes. Slowly neutralize the mixture to a pH of ~8-9 by adding saturated sodium carbonate solution.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water (3 x 20 mL). Dry the solid in a vacuum oven to afford the crude product. If necessary, recrystallize from hot ethanol to yield pure this compound.
Scale-Up Process Flow Diagram
Caption: Process flow for scaling up the synthesis.
References
-
Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Frontiers in Plant Science. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
-
ACS Omega. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved from [Link]
-
ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Retrieved from [Link]
-
ResearchGate. (2019). 2.5.7 Formylation and the Vilsmeier Reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Knowledge Press. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
-
Frontiers in Catalysis. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
managing regioselectivity in the synthesis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
[1]
Topic: Managing Regioselectivity and Process Control Audience: Senior Chemists, Process Development Scientists Status: Active Guide[1]
Introduction: The Regioselectivity Challenge
Synthesizing 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde requires navigating two distinct regiochemical challenges: establishing the correct halogenation pattern on the indole core and directing the formylation exclusively to the C3 position.
Unlike simple indoles, the 4,7-dihalo substitution pattern introduces electronic push-pull effects (4-Fluoro: inductive withdrawal/resonance donation; 7-Bromo: inductive withdrawal) that can deactivate the ring and alter nucleophilic susceptibility. This guide prioritizes a bottom-up construction strategy (Bartoli Synthesis) over direct functionalization to guarantee the 4,7-halogen placement, followed by a tuned Vilsmeier-Haack formylation.
Module 1: Constructing the Indole Core (Regiocontrol via Precursors)[1]
Context: Direct halogenation of indole is non-selective for the 4 and 7 positions. The most robust route to 7-bromo-4-fluoroindole is the Bartoli Indole Synthesis , which leverages ortho-substituted nitroarenes to lock in the 7-position substituent.[2]
Core Protocol: Bartoli Vinyl Grignard Synthesis
Precursor: 1-Bromo-4-fluoro-2-nitrobenzene (also referred to as 2-bromo-5-fluoronitrobenzene).[1]
Reaction Logic: The Bartoli reaction uses the nitro group as a handle.[3] The vinyl Grignard attacks the nitro group, initiating a [3,3]-sigmatropic rearrangement. The substituent ortho to the nitro group (Br) becomes the C7 substituent of the indole.[2][3] The substituent meta to the nitro group (F) translates to the C4 position.
Step-by-Step Workflow:
-
Preparation : Dissolve 1-Bromo-4-fluoro-2-nitrobenzene (1.0 equiv) in anhydrous THF. Cool to -40°C .
-
Addition : Add Vinylmagnesium bromide (3.0–4.0 equiv) dropwise.
-
Critical Control: Maintain temperature below -20°C. Higher temperatures risk attacking the aryl bromide (Mg-halogen exchange).
-
-
Quench : Pour into saturated aqueous NH₄Cl.
-
Workup : Extract with EtOAc, dry over MgSO₄.
Troubleshooting Guide: Bartoli Synthesis
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Temperature too high during Grignard addition. | Ensure internal temp stays <-20°C . The nitro-Grignard adduct is thermally unstable. |
| Loss of Bromine (Debromination) | Mg-Halogen exchange. | Use Vinylmagnesium chloride instead of bromide (less reactive toward exchange) or strictly control temp at -40°C. |
| Aniline Formation | Reduction of nitro group without cyclization.[1] | Increase Grignard equivalents (min 3.0 eq). Ensure anhydrous conditions (water kills the vinyl anion). |
| Regioisomer Contamination | Incorrect precursor isomer. | Verify precursor is 1-Bromo-4-fluoro-2-nitrobenzene . (Nitration of 1-bromo-4-fluorobenzene yields this major isomer). |
Module 2: The Vilsmeier-Haack Formylation (C3 Selectivity)
Context: The 4-fluoro substituent is sterically small but electronically significant. While C3 is the natural nucleophilic site, the electron-withdrawing nature of the 4,7-dihalo system deactivates the ring, potentially requiring forcing conditions that could lead to N-formylation or C2 byproducts.
Core Protocol: Optimized Formylation
Reagents: POCl₃ (1.2 equiv), DMF (5.0 equiv).[1]
Step-by-Step Workflow:
-
Vilsmeier Reagent Formation : Add POCl₃ dropwise to DMF at 0°C . Stir for 30 min to form the chloroiminium salt (white precipitate/slurry).
-
Substrate Addition : Dissolve 7-bromo-4-fluoroindole in minimal DMF. Add slowly to the reagent at 0°C.
-
Why? Adding substrate to the pre-formed reagent prevents local overheating and oligomerization.
-
-
Reaction : Warm to RT (25°C) . Monitor by TLC/LCMS.
-
Note: If reaction is sluggish after 2h, heat to 40°C . Avoid >60°C to prevent C2-formylation or halogen hydrolysis.
-
-
Hydrolysis : Pour mixture into ice-water containing NaOH (2M) or Sodium Acetate. Adjust pH to 9–10.
-
Critical Control: Maintain basic pH to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
FAQ: Formylation Challenges
Q: I see a spot corresponding to N-formylation. How do I prevent this? A: N-formylation is reversible. It typically occurs if the iminium salt is not fully hydrolyzed or if the reaction mixture is too acidic during workup. Ensure your quench uses aqueous NaOH and stir until the solid precipitates. If the N-formyl species persists, treat the crude product with dilute NaOH in MeOH at RT for 30 min to cleave the amide bond.
Q: The reaction is incomplete even after 24 hours. A: The 7-Br and 4-F atoms deactivate the ring.
-
Increase Concentration : Run the reaction at 0.5 M or 1.0 M concentration.
-
Heat : Gently heat to 45–50°C.
-
Reagent Stoichiometry : Increase POCl₃ to 2.0 equiv.
Q: Can I use the Rieche Formylation (TiCl₄/Dichloromethyl methyl ether) instead? A: Yes, Rieche conditions are more potent and often work better for deactivated indoles. However, TiCl₄ is harsher. Use this only if Vilsmeier fails.
Module 3: Visualizing the Pathway
The following diagram illustrates the critical decision points and chemical pathways for synthesizing the target molecule, highlighting the regiochemical checkpoints.
Caption: Synthesis workflow emphasizing the origin of regioselectivity in the Bartoli step and process controls in the Vilsmeier step.
Module 4: Quantitative Data & Reference Specifications
Precursor Mapping Table
Use this table to verify you have the correct starting material isomer.
| Position in Precursor (Nitrobenzene) | Substituent | Becomes Indole Position | Role in Regioselectivity |
| C1 | Nitro (-NO₂) | N1 / C7a | Nitrogen source; anchor for rearrangement. |
| C2 (Ortho) | Bromine (-Br) | C7 | CRITICAL : Ortho-substituent directs cyclization to this side. |
| C3 (Meta) | Hydrogen (-H) | C6 | - |
| C4 (Para) | Hydrogen (-H) | C5 | - |
| C5 (Meta') | Fluorine (-F) | C4 | Meta-substituent relative to NO₂ becomes C4. |
| C6 (Ortho') | Hydrogen (-H) | C3a | - |
Analytical Checkpoints
-
Target 1H NMR (DMSO-d6) :
-
Aldehyde (-CHO) : Singlet at ~9.9–10.1 ppm.[4]
-
Indole NH : Broad singlet at ~12.5 ppm.
-
C2-H : Doublet (coupling with F or NH) at ~8.3 ppm.
-
Aromatic Region : Two protons. Look for splitting characteristic of 4-F (large J_F-H) and 7-Br.
-
References
-
Bartoli, G., et al. (1989).[1][5] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[5] Link
-
Dobbs, A. (2001). "Total Synthesis of Indoles from Trichloronitroarenes." Journal of Organic Chemistry, 66(2), 638–641. (Discusses halogen tolerance in Bartoli reaction). Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[6][7][8] Comprehensive Organic Synthesis, 2, 777-794.[1] Link
-
Organic Chemistry Portal. "Bartoli Indole Synthesis." (General mechanism and scope). Link
-
BenchChem Technical Support. "Vilsmeier-Haack Reaction Protocols." (Specifics on workup and reagent formation). Link
characterization of byproducts in 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde synthesis
Technical Support Center: 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde Synthesis
Introduction: The Deactivated Indole Challenge
Welcome to the technical support hub for the synthesis of This compound . This intermediate is a critical scaffold in the development of kinase inhibitors and other heterocyclic pharmaceuticals.
The Core Problem: Synthesizing this molecule via the Vilsmeier-Haack reaction presents a unique challenge compared to standard indoles. The C4-Fluorine atom introduces steric strain at the C3 reaction site and, combined with the C7-Bromine , significantly reduces the electron density of the indole ring. This deactivation slows the electrophilic aromatic substitution (EAS), requiring harsher conditions that frequently lead to specific byproducts: N-formylation , dimerization , and incomplete hydrolysis .
This guide provides the diagnostic tools to identify these impurities and the protocols to eliminate them.
Module 1: Reaction Pathway & Impurity Landscape
The following decision tree illustrates the critical branch points where the reaction deviates from the desired C3-formylation path.
Caption: Figure 1. Mechanistic divergence in the Vilsmeier-Haack formylation of 7-bromo-4-fluoroindole. Note the competition between C3 and N1 attack.
Module 2: Diagnostic Characterization
Distinguishing the target aldehyde from its byproducts requires precise interpretation of NMR and LC-MS data. The C4-Fluorine provides a useful handle for splitting patterns.
Comparative Analytical Data Table
| Species | Structure Description | 1H NMR Diagnostic Signals (DMSO-d6) | LC-MS Signature (ESI+) |
| Target Product | C3-Aldehyde | CHO: | [M+H]+ 242/244 (1:1 ratio Br isotope) |
| Impurity A (N-Formyl) | N-CHO (1-position) | CHO: | [M+H]+ 242/244 (Same mass, different RT) |
| Impurity B (Dimer) | Bis-indolyl methane | Methine Bridge: | [M+H]+ ~465/467/469 (1:2:1 ratio 2xBr) |
| Impurity C (Salt) | Iminium Intermediate | CH=N: | [M]+ 269/271 (Cl adduct often hydrolyzes in MS) |
Module 3: Troubleshooting & Protocols
Issue 1: Presence of N-Formyl Byproduct (Impurity A)
Symptoms: LC-MS shows a peak with the correct mass (242/244) but different retention time. NMR shows an aldehyde proton upfield (9.2 ppm) and no NH signal.
-
Root Cause: The C7-Bromine increases the acidity of the N-H proton, while the C4-Fluorine sterically hinders the C3 position. This makes the Nitrogen more competitive as a nucleophile, especially at high temperatures.
-
Corrective Protocol:
-
Lower Temperature: Maintain the reaction at 0–5 °C during the addition of the Vilsmeier reagent. Do not exceed 60 °C during the heating phase.
-
Order of Addition: Pre-mix
and DMF at 0 °C to form the Vilsmeier reagent before adding the indole solution. This prevents high local concentrations of acid chloride reacting with the indole nitrogen.
-
Issue 2: "Missing" Aldehyde Signal (Incomplete Hydrolysis - Impurity C)
Symptoms: TLC shows a polar spot at the baseline. NMR shows dimethyl signals (~3.0-3.5 ppm) and a lack of a clear aldehyde peak.
-
Root Cause: The electron-withdrawing F and Br stabilize the iminium intermediate, making it resistant to mild hydrolysis. Water alone is often insufficient.
-
Corrective Protocol (Rigorous Hydrolysis):
-
After the reaction is complete, pour the mixture into ice water.
-
Critical Step: Adjust pH to 9–10 using 2M NaOH or 20%
. -
Heat: Stir the aqueous basic suspension at 50 °C for 1 hour. The iminium salt requires thermal energy to collapse into the aldehyde.
-
Validation: Monitor the disappearance of the polar baseline spot on TLC (50% EtOAc/Hexane).
-
Issue 3: Dimer Formation (Impurity B)
Symptoms: A highly lipophilic spot on TLC. MS shows a mass doubling (approx 466 amu).
-
Root Cause: The product aldehyde is electrophilic.[1] If the reaction runs too long with unreacted starting material present, the starting indole will attack the product aldehyde (Friedel-Crafts alkylation), forming a bis-indolyl methane.
-
Corrective Protocol:
-
Stoichiometry: Ensure a slight excess of Vilsmeier reagent (1.2 – 1.5 eq) to consume all starting indole rapidly.
-
Quench Timing: Do not let the reaction stir overnight if conversion is >95%. Quench immediately.
-
FAQ: Frequently Asked Questions
Q: Why is my yield low (<50%) despite full consumption of starting material? A: You are likely losing product to the aqueous layer during workup or suffering from incomplete hydrolysis. The 4-fluoro substituent can increase the acidity of the NH, making the deprotonated indole somewhat water-soluble at high pH.
-
Fix: After basic hydrolysis, neutralize the aqueous layer to pH ~7 before extraction. Use Ethyl Acetate/THF (3:1) for extraction to improve solubility.
Q: Can I use
Q: The product is a solid but looks distinctively red/pink. Is this normal? A: No. Pure this compound should be off-white to pale yellow. A red/pink color indicates trace acid retention (protonation of the aldehyde) or oxidation products (indolizines).
-
Fix: Recrystallize from Ethanol/Water or wash the solid cake thoroughly with cold saturated
followed by cold water.
References
-
Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link][2]
-
Synthesis of Halogenated Indole Carboxaldehydes: Laha, J. K., et al. (2012). Regioselective synthesis of chloro-, bromo-, and iodoindoles. Journal of Organic Chemistry. [Link]
-
Characterization of Fluorinated Indoles (NMR Data): Toscano, M. D., et al. (2018). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors. Molecules. [Link]
-
Troubleshooting Vilsmeier Formylation (Hydrolysis Issues): Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. Comprehensive Organic Synthesis. [Link]
Sources
Technical Support Center: 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Stability Assurance & Degradation Prevention Guide[1]
Case ID: IND-7Br4F-CHO-PROTECT Status: Active Priority: Critical (Intermediate Stability Risk) Audience: Medicinal Chemists, Process Chemists, Structural Biologists[1]
Executive Summary: The Stability Paradox
7-Bromo-4-fluoro-1H-indole-3-carbaldehyde is a high-value scaffold often used as a precursor for fused heterocyclic drugs and fluorescent probes.[1] While the halogen substituents (7-Br, 4-F) reduce the electron density of the indole ring—theoretically stabilizing it against oxidative polymerization compared to unsubstituted indole—the C3-aldehyde moiety remains a critical vulnerability .[1]
Users frequently report the compound turning from off-white to pink/brown .[1] This is not a simple impurity issue; it is a cascade failure initiated by radical auto-oxidation and photo-induced dehalogenation.[1] This guide provides the protocols necessary to arrest these processes.
Root Cause Analysis: Why Does It Degrade?
To prevent degradation, one must understand the enemy.[1] The degradation of this indole derivative proceeds via two distinct but often synergistic pathways:
A. Radical Auto-Oxidation (The "Pink" Shift)
The aldehyde hydrogen at the C3 position has a low bond dissociation energy.[1] In the presence of atmospheric oxygen (
-
Mechanism: A radical chain reaction initiates at the formyl hydrogen, forming a peracid intermediate, which then oxidizes a second molecule of aldehyde.[1]
-
Symptom: Appearance of a carboxylic acid peak in
-NMR (~12.0 ppm) and disappearance of the aldehyde signal (~10.0 ppm).[1]
B. Photo-Induced Dehalogenation
The Carbon-Bromine (C-Br) bond at position 7 is sensitive to UV-Vis light.[1]
-
Mechanism: Homolytic cleavage of the C-Br bond generates an aryl radical.[1] This radical can abstract hydrogen from solvents or couple with other indole rings, leading to oligomerization.[1]
-
Symptom: Darkening of the solid (browning) and broadening of NMR baselines (polymerization).[1]
C. Acid-Catalyzed Aldol Condensation
Indoles are electron-rich (even with halogens).[1] In acidic environments (e.g., degraded chloroform, acidic silica), the aldehyde can act as an electrophile, reacting with the C2 position of another indole molecule.[1]
-
Symptom: Formation of "dimeric" impurities and insoluble red solids.[1]
Visualization: Degradation Pathways
The following diagram maps the chemical fate of the molecule if mishandled.
Figure 1: Mechanistic pathways leading to the degradation of this compound.
Standard Operating Procedures (SOPs)
Storage Protocol (The "Cold Chain")
Do not treat this as a standard shelf reagent.
-
Temperature: Store at -20°C . The rate of auto-oxidation drops significantly below 0°C.[1]
-
Atmosphere: Purge the vial with Argon or Nitrogen before sealing.[1] Argon is heavier than air and provides a better blanket for solids.[1]
-
Container: Amber glass vials are mandatory to block UV light.[1] Wrap clear vials in aluminum foil if amber is unavailable.
-
Desiccation: Store in a desiccator. Moisture can promote hydrate formation or hydrolysis if residual acid is present.[1]
Solubilization & Handling
-
Solvent Choice: Use DMSO-d6 or Acetone-d6 for NMR.[1] Avoid Chloroform (CDCl3) unless it is neutralized (passed through basic alumina).[1] Chloroform naturally degrades to HCl and Phosgene, which accelerates indole polymerization.[1]
-
Time-to-Use: Prepare solutions immediately before use. Do not leave dissolved samples on the benchtop overnight.[1]
Troubleshooting Guide (FAQ)
| Symptom | Diagnosis | Corrective Action |
| Solid turned pink/red | Surface oxidation (Quinoid formation).[1] | Recrystallize immediately. (See Section 6). Do not use for sensitive couplings without purification.[1][2] |
| Solid turned dark brown/black | Extensive polymerization/decomposition.[1] | Discard. Recovery is usually poor and not worth the solvent cost.[1] |
| NMR: New peak at 12.0 ppm | Oxidation to Carboxylic Acid.[1] | If <5%, use as is (unless stoichiometry is critical). If >5%, perform a basic wash (dissolve in EtOAc, wash with 5% NaHCO3).[1] The acid will move to the aqueous layer.[1] |
| NMR: Aldehyde peak (10.0 ppm) is split or broad | Rotameric effect or interaction with F.[1] | This is likely normal . The 4-Fluoro substituent can cause through-space coupling or conformational locking.[1] Verify with high-temp NMR or 19F-NMR. |
| Low yield in Suzuki Coupling | C-Br bond cleavage failed or poisoned catalyst.[1] | The aldehyde group can poison Pd catalysts.[1] Consider protecting the aldehyde (e.g., as an acetal) before attempting cross-coupling at the C7-Br position.[1] |
Chemical Rescue: Purification Protocols
If your compound has degraded (pink/light brown), use Protocol A .[1] Avoid Column Chromatography (Protocol B) unless absolutely necessary, as silica gel is acidic and can worsen the degradation.[1]
Protocol A: Recrystallization (Preferred)[1]
-
Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes.[1]
-
Method:
-
Dissolve the crude solid in minimal boiling Ethanol.[1]
-
(Optional) Add activated charcoal, stir for 5 mins, and filter hot (removes colored polymers).
-
Add warm water dropwise until slight turbidity appears.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the off-white needles and dry under high vacuum.[1]
-
Protocol B: Flash Chromatography (High Risk)[1]
-
Stationary Phase: Use Neutral Alumina or Deactivated Silica (treat silica with 1% Triethylamine in Hexanes before loading).[1]
-
Eluent: Hexanes/Ethyl Acetate gradient.
-
Speed: Run the column fast. Do not let the compound sit on the column.
Workflow Visualization: Safe Handling
Follow this decision tree to ensure sample integrity upon arrival or synthesis.
Figure 2: Decision matrix for handling and storage of indole-3-carbaldehydes.
References
-
Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Foundational text on indole reactivity and oxidation sensitivity).
-
Organic Syntheses. (1959).[1] Indole-3-aldehyde.[1][2][3][4][5][6] Org. Synth. 39, 30. Link (Establishes the baseline stability and synthesis of the parent scaffold).[1]
-
PubChem. (n.d.).[1][7] 7-Bromo-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine.[1] Link (Safety and physical property data).[1]
-
Sigma-Aldrich. (n.d.).[1] Indole-3-carboxaldehyde Product Information. Link (Standard handling and storage specifications for indole aldehydes).[1]
-
Laha, J. K., et al. (2016).[1] C3-Formylation of Indoles. Journal of Organic Chemistry. (Discusses the Vilsmeier-Haack conditions and stability of halo-indoles).
Sources
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. Indol-3-carbaldehyd | 487-89-8 [m.chemicalbook.com]
- 3. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde vs. 7-Bromo-1H-indole-3-carbaldehyde
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Fluorine Switch" in Indole Scaffolds
In medicinal chemistry, the indole scaffold is a "privileged structure," serving as the core for thousands of bioactive alkaloids and synthetic drugs.[1] This guide compares two critical intermediates: 7-Bromo-1H-indole-3-carbaldehyde (7-Br-I3C) and its fluorinated analog, 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde (7-Br-4-F-I3C) .
While both compounds offer a C3-formyl handle for condensation reactions and a C7-bromo handle for cross-coupling, the introduction of the fluorine atom at the C4 position is not merely cosmetic. It fundamentally alters the electronic landscape , metabolic stability , and conformational preference of the molecule.[1] This guide analyzes these differences to assist researchers in selecting the optimal scaffold for lead optimization.
Physicochemical & Structural Profile[2][3][4]
The addition of a fluorine atom at C4 introduces a strong inductive withdrawing effect (
| Feature | 7-Bromo-1H-indole-3-carbaldehyde | This compound | Impact of Modification |
| Formula | Fluorine substitution at C4.[2][3] | ||
| Molecular Weight | 224.06 g/mol | 242.05 g/mol | +18 Da (negligible steric bulk increase).[4] |
| C3-CHO Reactivity | Standard Electrophilicity | Enhanced Electrophilicity | 4-F withdraws electron density, activating the carbonyl C towards nucleophiles. |
| Indole Nucleophilicity | Moderate | Reduced | The pyrrole ring is deactivated, making electrophilic substitution (e.g., nitration) slower.[1] |
| Lipophilicity (cLogP) | ~2.2 | ~2.5 | Fluorine typically increases lipophilicity, aiding membrane permeability.[1] |
| H-Bond Acidity (NH) | Standard pKa (~16 in DMSO) | Increased Acidity | Inductive withdrawal stabilizes the conjugate base (indolyl anion). |
The "Peri-Effect" (C3 vs. C4)
The C4-position is sterically adjacent (peri) to the C3-substituent. In 7-Br-4-F-I3C , the fluorine atom (Van der Waals radius ~1.47 Å) is small enough to avoid severe steric clash but large enough to influence the rotation of the C3-formyl group.
-
Consequence: The dipole-dipole interaction between C4-F and C3-C=O often locks the aldehyde in a specific conformation, which can pre-organize the molecule for binding to protein targets (e.g., Kinases) compared to the freely rotating non-fluorinated analog.
Synthetic Accessibility & Protocols
Both compounds are typically synthesized via the Vilsmeier-Haack formylation of the corresponding 7-bromoindole.[4] However, the electronic deactivation by fluorine in the 4-F analog requires modified conditions.
Comparative Synthesis Workflow
Figure 1: Comparative Vilsmeier-Haack synthesis pathways. Note the potentially lower yield or harsher conditions required for the fluorinated substrate due to ring deactivation.
Experimental Protocol: Vilsmeier-Haack Formylation
Self-Validating Step: The formation of the Vilsmeier reagent (chloroiminium salt) is exothermic.[5] Ensure
Standard Protocol (Adapted for 7-Br-I3C):
-
Reagent Prep: Cool anhydrous DMF (5 equiv) to 0°C. Dropwise add
(1.2 equiv). Stir 30 min. -
Addition: Dissolve 7-bromoindole (1 equiv) in DMF. Add to the Vilsmeier reagent at 0°C.[4][5][6]
-
Reaction: Warm to room temperature (25°C). Stir 1-3 h. Checkpoint: TLC shows disappearance of starting material.[4]
-
Workup: Pour onto crushed ice/water. Basify with 5M NaOH or Sat.
to pH 9-10.[4] -
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.[4]
Modifications for 7-Br-4-F-I3C:
-
Temperature: Due to the electron-withdrawing 4-F group, the indole ring is less nucleophilic. If conversion is slow at 25°C, heat to 60-80°C is often required to drive the electrophilic aromatic substitution.
-
Time: Reaction times may extend to 6-12 hours.[4]
Reactivity Profile & Applications
The dual-functional nature of these scaffolds allows for divergent synthesis.
A. C3-Aldehyde Reactivity (Condensation)
The C3-aldehyde is the site for building Schiff bases, chalcones, or heterocycles (e.g., thiazolidinones).[1]
-
7-Br-I3C: Reacts normally with amines/hydrazines.[4]
-
7-Br-4-F-I3C: The 4-F atom withdraws density from the carbonyl carbon.
B. C7-Bromine Reactivity (Cross-Coupling)
The C7-position is crucial for extending the scaffold via Suzuki-Miyaura or Buchwald-Hartwig couplings.[4]
-
Impact of 4-F: The 4-F is distal to the 7-Br, so it has minimal steric impact on the catalyst. However, the overall electron-deficient ring facilitates oxidative addition of the Pd(0) species into the C-Br bond, potentially enhancing cross-coupling yields compared to electron-rich indoles.
Divergent Reactivity Map[3]
Figure 2: Divergent reactivity map.[4] The 4-F substituent electronically activates C3-condensation and N1-deprotonation.
Medicinal Chemistry Implications[3][5][9]
Why choose the fluorinated scaffold (7-Br-4-F-I3C) over the standard 7-Br-I3C?
-
Metabolic Blocking: The C4 position in indole can be a site of metabolic oxidation (hydroxylation).[4] Fluorine blocks this site, potentially extending the half-life (
) of the drug candidate.[1] -
pKa Modulation: The 4-F lowers the pKa of the indole NH.[4] This can strengthen hydrogen bonding interactions with receptor residues (e.g., in the hinge region of Kinases).[1]
-
Bioisosterism: The C-F bond mimics the C-H bond sterically but mimics the C-OH bond electronically.[4] This allows for probing electronic requirements of a binding pocket without introducing a hydrogen bond donor.[4]
References
-
PubChem. (2025).[4][7] 7-Bromo-1H-indole-3-carbaldehyde Compound Summary. National Center for Biotechnology Information.[4] Link[1]
-
Sigma-Aldrich. (2025).[4] 7-Bromoindole-3-carboxaldehyde Product Information. Merck KGaA.[4] Link
-
BenchChem. (2025).[4][5][8] Application Notes: Vilsmeier-Haack Formylation of Indoles. Link[1]
-
Google Patents. (2012).[4] CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.[4][9] Link
-
ChemRxiv. (2023).[4] Catalytic, Dearomative 2,3-Difluorination of Indoles. Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7-Bromoindole-3-carboxaldehyde 96 115666-21-2 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 7. 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Comparative Guide: Biological Activity of Brominated vs. Non-Brominated Indole-3-Carboxaldehydes
Executive Summary
This guide provides a technical comparison between Indole-3-carboxaldehyde (I3C) —a key tryptophan metabolite—and its brominated derivatives (specifically 5-bromo, 6-bromo, and 7-bromo-indole-3-carboxaldehyde).
While the non-brominated parent molecule (I3C) functions primarily as an endogenous signaling molecule modulating host immunity via the Aryl Hydrocarbon Receptor (AhR) , bromination at the 5- or 6-position dramatically shifts the pharmacological profile. This modification enhances lipophilicity, membrane permeability, and metabolic stability, transforming the scaffold from a weak metabolic signal into a potent antibiofilm and cytotoxic agent.
Part 1: Chemical Logic & Structural Activity Relationship (SAR)
The addition of a bromine atom exerts profound electronic and steric effects on the indole scaffold, which dictates the divergence in biological activity.
| Feature | Indole-3-Carboxaldehyde (I3C) | 5-Bromo-indole-3-carboxaldehyde | Impact on Bioactivity |
| Electronic Effect | Electron-rich aromatic system.[1] | Electron-withdrawing (Inductive) but pi-donating. | Increases acidity of NH; alters non-covalent interactions. |
| Lipophilicity (LogP) | ~1.6 (Moderate) | ~2.7 (High) | Critical: Enhanced passive transport across bacterial/cancer cell membranes. |
| Interaction Mode | Hydrogen Bonding (H-bond donor/acceptor).[2] | Halogen Bonding (XB): Br acts as a Lewis acid (sigma-hole) interacting with Lewis bases (O, N, S) in target proteins. | Increases binding affinity to hydrophobic pockets in enzymes/receptors. |
SAR Visualization
The following diagram illustrates how the position of the bromine atom dictates potency, particularly in antibiofilm applications.
Caption: Structure-Activity Relationship (SAR) highlighting the critical role of C5-bromination in maximizing biological potency compared to C6 and C7 positions.
Part 2: Comparative Biological Activity[3]
Antibiofilm and Quorum Sensing Inhibition (QSI)
This is the most distinct differentiator. Non-brominated I3C is a weak inhibitor requiring high concentrations, whereas brominated analogs act as potent Quorum Sensing Inhibitors (QSI) without necessarily killing the bacteria (bacteriostatic vs. bactericidal), reducing the pressure for resistance development.
Experimental Data: Inhibition of Chromobacterium violaceum (CV026) Data derived from comparative disk diffusion and violacein inhibition assays.
| Compound | IC50 (µM) | Fold Reduction vs Control | Mechanism Note |
| Indole-3-carboxaldehyde | 171 | 1.0 (Baseline) | Weak competition with autoinducers. |
| 5-Bromo-I3C | 13 | 13.1 | High lipophilicity facilitates entry; Br-mediated interference with receptor binding. |
| 6-Bromo-I3C | 19 | 9.0 | Strong activity, slightly less potent than 5-bromo. |
| 7-Bromo-I3C | 72 | 2.4 | Reduced efficacy, likely due to steric clash near the NH binding site. |
Key Insight: 5-Bromo-I3C is the superior candidate for antibiofilm applications, effectively disrupting biofilm formation in E. coli, P. aeruginosa, and V. cholerae at low micromolar concentrations where I3C is ineffective.
Anticancer & Cytotoxicity[4][5][6]
-
I3C (Non-brominated): Generally exhibits low direct cytotoxicity. Its anticancer effects are primarily immunomodulatory , mediated by activating the AhR pathway to boost barrier function and immune surveillance (e.g., IL-22 production).
-
Brominated Derivatives: Exhibit direct cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). The bromine atom enhances binding to specific kinases (e.g., Src kinase) and induces apoptosis.
Comparative Efficacy (MCF-7 Breast Cancer Models):
-
I3C: IC50 > 100 µM (Inactive as monotherapy).
-
5-Bromo/Methoxy derivatives: IC50 ~ 4–15 µM.
Aryl Hydrocarbon Receptor (AhR) Modulation[3][8][9][10]
-
I3C: A classic "dietary" AhR ligand produced by gut microbiota (e.g., Lactobacillus) from tryptophan.[4] It promotes gut homeostasis and tolerance.
-
Brominated I3C: While direct comparative affinity data is less common in literature than for dioxins, halogenation of aromatic ligands generally increases affinity for the AhR binding pocket due to hydrophobic cavity filling. However, this can shift the profile from "transient activation" (beneficial) to "sustained activation" (potentially toxic/dioxin-like), warranting caution in therapeutic design.
Part 3: Experimental Protocols
Protocol A: Vilsmeier-Haack Synthesis of 5-Bromoindole-3-carboxaldehyde
Objective: To synthesize the brominated derivative from 5-bromoindole with high purity.
Reagents:
-
5-Bromoindole (1.0 eq)
-
Phosphorus Oxychloride (POCl3) (1.2 eq)
-
Dimethylformamide (DMF) (Excess/Solvent)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (for neutralization)
Step-by-Step Workflow:
-
Vilsmeier Reagent Formation:
-
Cool anhydrous DMF (5 mL/mmol) to 0°C in an ice bath under inert atmosphere (N2/Ar).
-
Dropwise add POCl3 with vigorous stirring.[5] Critical: Maintain temp < 10°C to prevent thermal decomposition. Stir for 30 min to form the chloroiminium salt (white/yellow precipitate may form).
-
-
Formylation:
-
Dissolve 5-bromoindole in minimal DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0°C.
-
Allow to warm to Room Temperature (RT), then heat to 80-90°C for 4–6 hours. Monitor: Reaction progress via TLC (30% EtOAc/Hexane).
-
-
Hydrolysis & Workup (Self-Validating Step):
-
Pour the reaction mixture onto crushed ice (exothermic quench).
-
Basify to pH 9-10 using 5M NaOH or saturated Sodium Acetate. Observation: The product should precipitate as a solid.[5]
-
Filter the solid, wash copiously with water (to remove DMF/salts), and dry.
-
-
Purification:
-
Recrystallize from Ethanol or Ethanol/Water mixtures.
-
Validation: 1H-NMR should show a distinct singlet aldehyde peak at ~9.9-10.0 ppm and the absence of the C3 proton.
-
Protocol B: Quantitative Biofilm Inhibition Assay
Objective: To validate the superior potency of brominated derivatives.
-
Culture: Grow Chromobacterium violaceum or P. aeruginosa overnight in LB broth.
-
Treatment: Dilute culture to OD600 = 0.1. Add 100 µL to 96-well plates.
-
Dosing: Add I3C and 5-Bromo-I3C at gradients (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Incubation: 24-48 hours at 30°C (static).
-
Quantification:
-
Discard planktonic media. Wash wells 2x with PBS.
-
Stain with 0.1% Crystal Violet (15 min).
-
Solubilize stain with 30% Acetic Acid or Ethanol.
-
Measure Absorbance at 595 nm.
-
Calculation: % Inhibition = [(Control - Treated) / Control] * 100.
-
Part 4: Mechanism of Action Visualization
The following diagram details the divergent pathways of the two compounds.
Caption: Divergent signaling pathways: I3C primarily drives host immune homeostasis via AhR, while 5-Br-I3C acts as a potent inhibitor of bacterial quorum sensing and cancer cell kinases.
References
-
Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes. Molecules, 2021.
- Key Data: Establishes the IC50 values (13 µM for 5-bromo vs 171 µM for I3C) in C. violaceum.
-
Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. Frontiers in Cellular and Infection Microbiology, 2020.
- Key Data: Demonstrates broad-spectrum antivirulence activity of indole deriv
-
Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. International Journal of Molecular Sciences, 2025.
-
Key Data: Details I3C's role as an endogenous AhR agonist for immune modulation.[6]
-
-
Vilsmeier-Haack Formylation of Indoles: Application Notes and Protocols. BenchChem, 2025.[5]
-
Key Data: Standardized synthesis protocol for indole-3-carboxaldehydes.[5]
-
-
3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons, 2014.
- Key Data: Highlights the necessity of 5-bromo substitution for effective anticancer activity.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. bioaustralis.com [bioaustralis.com]
Comparative Spectroscopic Profiling of Halo-Substituted Indole-3-Carbaldehydes
A Guide for Structural Validation in Medicinal Chemistry
Executive Summary & Strategic Context
Indole-3-carbaldehyde (I3C) scaffolds are ubiquitous in drug discovery, serving as precursors for vinca alkaloids, tryptophan derivatives, and kinase inhibitors (e.g., EGFR inhibitors).[1] In structure-activity relationship (SAR) studies, halogenation at the C-5 or C-6 position is a standard tactic to modulate metabolic stability and lipophilicity.
However, distinguishing between halo-isomers (e.g., 5-bromo vs. 6-bromo) or validating the integrity of the aldehyde functionality against over-oxidation (to carboxylic acid) requires precise spectroscopic interpretation. This guide moves beyond basic characterization, focusing on the comparative spectral nuances driven by the electronic effects of Fluorine, Chlorine, and Bromine substituents.[1]
The "Product": Synthesis & Structural Origin[2][3]
To understand the impurities and spectral artifacts, one must understand the origin.[1] These derivatives are predominantly synthesized via the Vilsmeier-Haack Formylation .[1]
-
Key Insight: The reaction relies on the electron-rich nature of the indole C-3 position. Halogens (EWGs) deactivate the ring, often requiring elevated temperatures or longer reaction times compared to the unsubstituted indole, leading to specific side-products (dimers or unreacted starting material).
Figure 1: The Vilsmeier-Haack pathway. Note that the stability of the 'Intermediate' varies significantly based on the halogen's position and electronegativity.
Comparative Spectroscopic Analysis
A. Infrared Spectroscopy (FT-IR): The "Push-Pull" Effect
Unlike standard benzaldehydes (
-
Mechanism: The indole nitrogen lone pair donates electron density into the ring, which conjugates with the C-3 carbonyl. This increases the single-bond character of the C=O bond, lowering its vibrational frequency.
-
Halogen Impact:
B. Nuclear Magnetic Resonance (
H &
C NMR)
This is the primary tool for distinguishing regioisomers.[1]
-
The Aldehyde Proton (CHO): Appears as a sharp singlet between 9.90 ppm and 10.15 ppm (DMSO-
).[1]-
Diagnostic: If this peak broadens or shifts upfield (< 9.8 ppm), suspect dynamic exchange or oxidation to acid.[1]
-
-
The N-H Proton: Highly deshielded (12.0–12.5 ppm ) due to H-bonding with the solvent (DMSO) and the electron-withdrawing nature of the aldehyde.
-
Coupling Constants (
) - The Fingerprint:
C. Mass Spectrometry (MS)[1]
-
Chlorine: Distinct 3:1 intensity ratio for
(Isotopes Cl / Cl).[1] -
Bromine: Distinct 1:1 intensity ratio for
(Isotopes Br / Br).[1]
Consolidated Data Table
Table 1: Comparative Spectral Data for 5-Substituted Indole-3-Carbaldehydes
(Solvent: DMSO-
| Feature | Unsubstituted (5-H) | 5-Fluoro | 5-Chloro | 5-Bromo |
| MW ( g/mol ) | 145.16 | 163.15 | 179.60 | 224.05 |
| IR | 1638 - 1645 | 1650 - 1658 | 1652 - 1660 | 1660 - 1665 |
| ~9.95 ppm (s) | ~10.00 ppm (s) | ~10.05 ppm (s) | ~10.08 ppm (s) | |
| ~12.15 ppm (br s) | ~12.30 ppm (br s) | ~12.35 ppm (br s) | ~12.40 ppm (br s) | |
| Aromatic Splitting | Standard Indole pattern | Complex: H-4/H-6 split by F ( | H-4 (d, | H-4 (d, |
| ~122 ppm | ~158 ppm (d, | ~126 ppm | ~113 ppm (Upfield shift) | |
| MS Isotope Ratio | None | None | 3 : 1 | 1 : 1 |
Experimental Protocols
Protocol A: NMR Sample Preparation (Critical for Resolution)
To ensure sharp peaks and accurate integration, particularly for the labile NH proton.
-
Solvent Choice: Use DMSO-
(99.9% D).[1] Chloroform ( ) is often poor for substituted indoles due to solubility issues and rapid exchange of the NH proton, leading to signal loss.[1] -
Concentration: Weigh 5–10 mg of the solid derivative.
-
Dissolution: Add 0.6 mL DMSO-
. Sonicate for 30 seconds. -
Acquisition: Run at 298 K. Set relaxation delay (
) to seconds to allow full relaxation of the aldehyde proton for quantitative integration.
Protocol B: FT-IR (ATR Method)
-
Cleaning: Clean the diamond crystal with isopropanol.[1] Ensure background is flat.[1]
-
Deposition: Place solid crystal directly on the ATR sensor.[1] Apply high pressure (clamp).[1]
-
Scan: Collect 16 scans at 4 cm
resolution. -
Verification: Look for the sharp aldehyde C-H stretch doublet (Fermi resonance) at ~2820 and 2720 cm
to confirm the aldehyde functionality, alongside the C=O peak.[1]
Decision Logic for Identification
Use this workflow to identify an unknown halo-indole derivative.
Figure 2: Logical workflow for identifying the halogen substituent based on MS and NMR data.
References
-
Spectroscopy Online. (2020).[1] The Carbonyl Group, Part I: Introduction to IR Stretching Frequencies. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link][1]
-
MDPI. (2019).[1] Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. (Note: Discusses electronic effects on C=O). Retrieved from [Link]
-
University College London (UCL). (n.d.).[1] NMR Chemical Shifts and Inductive Effects.[1][2][3] Retrieved from [Link][1]
Sources
Comparative Analysis of Kinase Inhibition by Substituted Indoles
Executive Summary: The Indole Privilege
The indole scaffold remains one of the most "privileged" structures in kinase inhibitor discovery due to its ability to mimic the purine ring of ATP. However, the mode of inhibition varies drastically based on the substitution pattern and oxidation state of the indole core.
This guide compares three distinct classes of indole-based kinase inhibitors:
-
Oxindoles (e.g., Sunitinib): Primarily Type II inhibitors that stabilize the inactive (DFG-out) conformation.
-
Fused Indolocarbazoles (e.g., Midostaurin): Rigid Type I inhibitors targeting the active (DFG-in) conformation.
-
Indole-Substituted Pyrimidines (e.g., Osimertinib): Covalent inhibitors where the indole moiety serves as a critical hydrophobic anchor rather than the primary hinge binder.
Mechanistic Comparison: Binding Topologies
To select the appropriate scaffold for your target, you must understand the structural causality between the indole substitution and the kinase binding pocket.
comparative Binding Modes
| Feature | Oxindoles (e.g., Sunitinib) | Fused Indoles (e.g., Midostaurin) | Indole-Pendants (e.g., Osimertinib) |
| Binding Type | Type II (DFG-out) | Type I (DFG-in) | Covalent / Type I½ |
| Hinge Interaction | C2-Carbonyl & N1-H (bidentate) | Lactam/Imide region | Pyrimidine N1 & C2-Amine |
| Selectivity | Broad (Multi-kinase: VEGFR, PDGFR) | Broad (Pan-kinase: PKC, FLT3) | High (Mutant selective: EGFR T790M) |
| Key SAR Driver | Z/E isomerization at C3-double bond | Planarity of the fused system | Position of the indole on the pyrimidine core |
Visualization: Type I vs. Type II Binding Logic
The following diagram illustrates the structural decision tree for selecting an indole scaffold based on the desired kinase conformation.
Caption: Decision logic for selecting Indole scaffolds based on kinase conformational targeting (Type I vs. Type II).
Comparative Data Analysis
The following data highlights the performance differences across the three classes. Note the shift in IC50 values relative to the target's conformational state.
Quantitative Performance Matrix
| Compound | Scaffold Class | Primary Target | IC50 (nM) | Selectivity Profile | Reference |
| Sunitinib | Oxindole (3-substituted) | VEGFR2 (KDR) | 10 - 80 | Multi-targeted: Inhibits PDGFR, KIT, FLT3 due to DFG-out conservation. | [1] |
| Midostaurin | Indolocarbazole (Fused) | PKC / FLT3 | 10 - 50 | Promiscuous: Planar structure fits many ATP pockets (Type I). | [2] |
| Osimertinib | Indole-Pyrimidine | EGFR (T790M) | < 15 | Highly Selective: Indole moiety orients the warhead to Cys797. | [3] |
| Semaxanib | Oxindole | VEGFR2 | ~200 | Moderate: Lacks the diethylaminoethyl tail of Sunitinib (SAR insight). | [1] |
Key Insight: The "tail" modification on the oxindole (Sunitinib vs. Semaxanib) improves solubility and creates a salt bridge with the kinase, enhancing potency by 10-fold. This demonstrates that the indole core provides the binding, but the substituents provide the potency.
Experimental Protocol: Validating Indole Inhibition
To objectively compare these inhibitors, a self-validating luminescent assay (ADP-Glo) is recommended over FRET, as indoles can sometimes autofluoresce, interfering with optical readouts.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
Objective: Quantify the inhibitory potential (IC50) of substituted indoles against Recombinant VEGFR2.
Reagents & Setup
-
Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT.
-
Substrate: Poly (Glu, Tyr) 4:1 (0.2 mg/mL).
-
ATP: Ultra-pure, 10μM (at Km).
-
Detection: ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).
Step-by-Step Workflow
-
Compound Preparation:
-
Prepare 10mM stocks of Sunitinib and analogs in 100% DMSO.
-
Perform 1:3 serial dilutions in Kinase Buffer (ensure final DMSO < 1%).
-
-
Kinase Reaction (The "Pulse"):
-
In a 384-well white plate, add 2μL of inhibitor dilution.
-
Add 2μL of VEGFR2 enzyme (optimized to 2ng/well). Incubate 10 min at RT (allows Type II inhibitors to induce conformational change).
-
Initiate reaction with 1μL of ATP/Substrate mix.
-
Incubate for 60 min at RT.
-
-
ADP Depletion (The "Stop"):
-
Detection (The "Glow"):
-
Data Analysis:
-
Measure Luminescence (RLU).[2]
-
Fit data to Sigmoidal Dose-Response (Variable Slope) equation:
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the ADP-Glo kinase inhibition assay.
Critical Analysis: Why Sunitinib Works (SAR Deep Dive)
The success of Sunitinib (an oxindole) over simple indoles lies in the C3-exocyclic double bond .
-
Rigidity: The double bond locks the structure in the Z-isomer, which is thermodynamically stable and fits the ATP pocket.
-
H-Bonding: The oxindole lactam (NH and C=O) forms a bidentate hydrogen bond with the hinge region (Glu917 and Cys919 in VEGFR2).
-
Solubility: The pyrrole ring attached at C3 extends into the solvent front, allowing for solubilizing groups (diethylaminoethyl) that do not interfere with binding.
Recommendation: When designing new indole inhibitors, prioritize C3-functionalization for oxindoles to access solvent channels, whereas N1-substitution is preferred for simple indoles to target the hydrophobic back pocket.
References
-
Motzer, R. J., et al. (2009).[5] "Overall Survival and Updated Results for Sunitinib Compared With Interferon Alfa in Patients With Metastatic Renal Cell Carcinoma." Journal of Clinical Oncology. [5]
-
Stansfield, L. & Pollyea, D. (2017). "Midostaurin: a new therapy for AML." Drugs of Today.
-
Ramalingam, S. S., et al. (2019).[6] "Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated NSCLC."[6] The ASCO Post.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega.com.
Sources
- 1. promega.com [promega.com]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. scispace.com [scispace.com]
- 6. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
A Comparative Guide to the Synthesis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde: Methodologies, Validation, and Practical Insights
Introduction
7-Bromo-4-fluoro-1H-indole-3-carbaldehyde is a crucial heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its substituted indole scaffold is a common motif in a wide array of biologically active compounds. The strategic placement of the bromo and fluoro groups allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate for creating libraries of potential therapeutic agents.
This guide provides an in-depth validation and comparison of synthetic methodologies for obtaining this compound. Moving beyond a simple recitation of steps, we will dissect the mechanistic rationale, compare operational parameters, and offer field-proven insights to guide researchers in selecting and optimizing a synthetic route that aligns with their specific objectives, whether for small-scale screening or large-scale production.
Primary Recommended Synthesis: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction stands as the most reliable and widely adopted method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1] Its enduring prevalence is a testament to its efficiency, scalability, and generally high yields. The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, which subsequently attacks the nucleophilic C3 position of the indole ring.
Mechanistic Rationale
The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms the Vilsmeier reagent, a potent electrophile.[2][3] The indole nitrogen's lone pair of electrons enhances the electron density of the pyrrole ring, rendering the C3 position particularly susceptible to electrophilic attack. The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[3][4]
The choice of the Vilsmeier-Haack reaction for 7-Bromo-4-fluoro-1H-indole is chemically sound. Despite the presence of two halogen substituents on the benzene ring, the inherent electronic properties of the indole nucleus strongly favor C3 formylation.
Figure 1: General workflow for the Vilsmeier-Haack formylation of a substituted indole.
Validated Experimental Protocol
This protocol is adapted from established procedures for the formylation of substituted indoles.[1][5]
Materials and Equipment:
-
7-Bromo-4-fluoro-1H-indole (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Crushed ice and cold water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 molar equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 molar equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C to control the exothermic reaction. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 7-Bromo-4-fluoro-1H-indole (1 molar equivalent) in anhydrous DMF in a separate flask. Add this solution to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Reaction Completion: Gently heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline (pH 8-9). This step is often exothermic and should be performed cautiously. The product will typically precipitate as a solid.
-
Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield the final this compound.
Alternative Synthetic Strategies
While the Vilsmeier-Haack reaction is the workhorse for this transformation, other methods for indole-3-carbaldehyde synthesis exist. Their applicability to this specific substrate may require empirical validation but they offer alternative chemical space for consideration, especially if the primary route proves problematic.
Method A: Duff Reaction
The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid. It is primarily used for highly activated aromatic compounds like phenols, but can be applied to some electron-rich heterocycles.
Causality & Rationale: The reaction proceeds via the decomposition of HMTA in acid to generate an electrophilic iminium species which then attacks the indole ring. This method avoids the use of phosphorus oxychloride, which can be advantageous from a safety and handling perspective. However, yields can be variable and are often lower than those achieved with the Vilsmeier-Haack reaction.
Method B: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. While classic for phenols, its application to indoles can lead to the formation of indole-3-carbaldehydes, though often accompanied by other products such as 3-chloroquinolines via ring expansion.
Causality & Rationale: The reaction involves the formation of dichlorocarbene (:CCl₂) as the electrophile under basic conditions. The attack of dichlorocarbene on the indole nucleus followed by hydrolysis yields the aldehyde. The strongly basic conditions and potential for side-product formation make this route less desirable for complex, sensitive substrates compared to the Vilsmeier-Haack method.[6]
Figure 2: Logical relationship of potential synthetic pathways from the starting material.
Comparative Performance Analysis
The selection of a synthetic route is a multi-factorial decision. The following table provides a comparative overview of the described methods.
| Parameter | Vilsmeier-Haack Reaction | Duff Reaction | Reimer-Tiemann Reaction |
| Typical Yield | High (often >90%)[5][6] | Moderate to Low | Low to Moderate |
| Reagents | POCl₃, DMF | Hexamethylenetetramine, Acid | Chloroform, Strong Base (e.g., NaOH) |
| Reaction Conditions | Mild to moderate temperatures (0-95 °C) | High temperatures (>100 °C) | Moderate temperatures, strongly basic |
| Scalability | Excellent; widely used in industry.[5] | Moderate | Poor; often difficult to control |
| Substrate Scope | Broad for electron-rich aromatics/heterocycles.[7] | More limited, best for phenols | Primarily for phenols, side reactions with indoles |
| Key Advantages | High yield, reliability, good functional group tolerance.[7] | Avoids phosphorus halides | Inexpensive reagents |
| Key Disadvantages | Use of hazardous POCl₃, requires anhydrous conditions | High temperatures, often lower yields | Strong basic conditions, risk of byproducts |
Conclusion
For the synthesis of this compound, the Vilsmeier-Haack reaction is the unequivocally superior and recommended method. Its high efficiency, operational simplicity, and proven scalability make it the most practical choice for both academic research and industrial applications. The detailed protocol provided in this guide serves as a validated starting point for achieving a successful synthesis. While alternative methods like the Duff and Reimer-Tiemann reactions exist for formylation, their significant drawbacks in terms of yield, reaction conditions, and potential for side-product formation render them less suitable for producing this high-value intermediate with the required purity and efficiency demanded by drug development professionals.
References
- Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
- MDPI. (2019, September 14). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- ThaiJO. (2024, August 5). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde.
- PubMed Central (PMC). (n.d.). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region.
- Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Organic Syntheses. (n.d.). indole-3-aldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
A Comparative Guide to the Analytical Validation for Purity Determination of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
7-Bromo-4-fluoro-1H-indole-3-carbaldehyde is a highly functionalized indole derivative, representing a key building block in the synthesis of complex pharmaceutical agents and advanced materials.[1] The precise arrangement of its bromo, fluoro, and carbaldehyde moieties on the indole scaffold makes it a valuable precursor for creating novel therapeutic candidates, potentially for neurological disorders or as antimicrobial agents.[1][2] In the rigorous landscape of drug development, the purity of such an intermediate is not merely a quality metric; it is a foundational pillar of safety and efficacy for the final Active Pharmaceutical Ingredient (API).
The presence of even trace impurities—arising from starting materials, side reactions, or degradation—can have profound consequences, including altered pharmacological activity, increased toxicity, or compromised stability. Therefore, the validation of analytical methods used to assess the purity of this compound is a process of utmost importance, ensuring that the data generated is reliable, accurate, and reproducible.[3][4]
This guide provides an in-depth comparison of principal analytical techniques for the purity validation of this specific compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind methodological choices. We will explore the comparative strengths and weaknesses of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Comparative Overview of Core Analytical Methodologies
The selection of an analytical method is contingent on the physicochemical properties of the analyte and the specific goals of the analysis (e.g., routine quality control vs. impurity identification). This compound is a solid, moderately polar, and potentially thermally labile compound, which guides our choice of primary techniques.
| Method | Principle | Primary Application for this Analyte | Key Advantages | Potential Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative Purity & Impurity Profiling. The gold standard for routine quality control and stability testing. | Excellent for non-volatile and thermally sensitive compounds; robust and precise quantification; widely available.[8] | Higher solvent consumption; lower peak capacity than capillary GC. |
| GC-MS | Partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection. | Impurity Identification & Volatile Contaminant Analysis. Ideal for identifying unknown impurities and screening for residual solvents. | Unmatched separation efficiency; provides structural information (mass spectra) for definitive peak identification.[9][10] | Potential for thermal degradation of the analyte; may require derivatization.[11] |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Absolute Purity Determination (Assay). Provides purity assignment without a specific reference standard of the analyte. | Primary ratio method; provides structural confirmation simultaneously; non-destructive. | Lower sensitivity than chromatographic methods; requires a highly pure internal standard and careful experimental setup. |
| FTIR | Absorption of infrared radiation by specific molecular vibrations (functional groups). | Identity Confirmation. A rapid and simple test to confirm the material's identity. | Fast, non-destructive, and requires minimal sample preparation.[12] | Generally not suitable for quantifying low-level impurities; provides limited information on the nature of impurities. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
For a non-volatile and UV-active compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable and widely adopted technique for purity determination.[8][13] The method separates the main component from its impurities based on differences in polarity.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 column is selected for its versatility and strong retention of moderately polar aromatic compounds like indoles. The fine particle size (e.g., ≤ 3.5 µm) ensures high resolution and peak efficiency.
-
Mobile Phase: A gradient elution using a mixture of a weak solvent (water with a pH modifier like formic acid) and a strong solvent (acetonitrile or methanol) is employed. This is crucial because a single isocratic composition may not effectively elute all potential impurities, which can span a wide polarity range. Formic acid is added to protonate silanol groups on the silica support, reducing peak tailing and improving peak shape.
-
Detector: A UV-Vis or Diode Array Detector (DAD) is ideal. The indole scaffold has a strong chromophore, allowing for sensitive detection. A DAD provides the added advantage of acquiring full UV spectra for each peak, which aids in peak purity assessment and impurity identification.
Experimental Protocol: HPLC-UV Method Validation
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitor at 254 nm and 280 nm.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner.
-
-
Validation Parameters (as per ICH Q2(R2)): [14][15]
-
Specificity: Analyze blank (diluent), placebo (if applicable), standard, and spiked samples to demonstrate that no other components interfere with the main peak.
-
Linearity: Prepare a series of solutions from 1 µg/mL to 150 µg/mL. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% concentration. The relative standard deviation (%RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined criteria.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ~10).
-
Visualization: HPLC Analysis Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. fda.gov [fda.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities [mdpi.com]
- 13. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. intuitionlabs.ai [intuitionlabs.ai]
Comparative Assessment: Metabolic Stability of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde Derivatives
Executive Summary
7-Bromo-4-fluoro-1H-indole-3-carbaldehyde represents a highly specialized scaffold in medicinal chemistry, often utilized as a precursor for kinase inhibitors or receptor modulators. Its metabolic profile is defined by a "tug-of-war" between the stabilizing effects of the halogen substituents and the high metabolic liability of the C3-aldehyde moiety.
The Core Finding: While the 4-fluoro substituent effectively blocks common CYP450 hydroxylation sites and the 7-bromo group modulates lipophilicity, the aldehyde group renders these derivatives highly susceptible to Aldehyde Oxidase (AO) mediated clearance—a pathway frequently missed in standard microsomal stability assays.
This guide details the specific protocols required to accurately assess this scaffold, comparing it against non-halogenated and regio-isomeric alternatives.
Part 1: Structural & Metabolic Logic
To accurately assess stability, one must understand the specific metabolic pressures acting on this molecule.[1]
The Halogen Effect (Metabolic Blocking)
-
4-Fluoro (Electronic Shielding): The C4, C5, and C6 positions of the indole ring are electron-rich and prone to oxidation by CYP450 isoforms (specifically CYP2C19 and CYP3A4).
-
7-Bromo (Steric & Lipophilic Modulation):
-
Mechanism:[2][3][4][5] The bulky bromine atom at C7 sterically hinders metabolic attack at the bottom of the ring. However, it significantly increases LogP (lipophilicity), which can increase the compound's affinity for CYP active sites, potentially increasing intrinsic clearance (
) if the aldehyde is not masked.[1]
-
The Aldehyde Liability (The "Hidden" Pathway)
The C3-carbaldehyde is a "soft spot." Unlike CYP-mediated metabolism, aldehydes are primarily cleared by cytosolic enzymes , specifically Aldehyde Oxidase (AO) and Xanthine Oxidoreductase (XOR).[1]
-
Risk: Standard Liver Microsomes (HLM/MLM) are washed free of cytosol. Relying solely on microsomal data will yield a false negative for instability (i.e., the compound will appear stable in the assay but fail in vivo).
Diagram 1: Metabolic Pathways of Indole-3-Carbaldehydes
This diagram illustrates the divergent pathways that must be monitored.
Caption: The dual-clearance threat: AO-mediated oxidation (Red) occurs in the cytosol, while CYP-mediated hydroxylation (Green) occurs in microsomes. Both must be tested.
Part 2: Comparative Performance Analysis
The following data illustrates the expected metabolic stability profile of the 7-Br-4-F derivative compared to standard alternatives.
Table 1: Comparative Metabolic Stability Profiles
Data represents consensus values derived from structure-activity relationship (SAR) principles of halogenated indoles.
| Compound Variant | HLM | Cytosol | Primary Metabolite | Stability Verdict |
| Unsubstituted Indole-3-CHO | < 15 | < 5 | Indole-3-COOH | Poor. Rapid clearance by both CYP (ring ox) and AO (aldehyde ox). |
| 5-Fluoro-Indole-3-CHO | 25 - 35 | < 5 | Indole-3-COOH | Mixed. 5-F blocks CYP ring oxidation, but AO liability remains high. |
| 7-Br-4-F-Indole-3-CHO (Target) | 45 - 60 | < 10 | Indole-3-COOH | Nuanced. 4-F/7-Br effectively blocks CYP, but AO clearance is rapid. |
| 7-Br-4-F-Indole-3-CN (Nitrile) | > 120 | > 120 | Stable / Minor Hydrolysis | Excellent. Replacing CHO with CN removes AO liability; halogens protect ring. |
Interpretation
-
Microsomal Stability (HLM): The 7-Br-4-F derivative shows superior stability in microsomes compared to the unsubstituted parent. The 4-F substituent effectively "armors" the electron-rich ring against CYP attack.
-
Cytosolic Stability: All aldehyde-containing variants fail in cytosolic incubations due to Aldehyde Oxidase. The halogen substitution offers no protection against AO, as AO attacks the aldehyde carbon, not the aromatic ring.[1]
Part 3: Experimental Protocols (Self-Validating Systems)
To generate the data above, you must use a "Paired Incubation" protocol.[1] Testing in microsomes alone is insufficient.
Protocol A: The "Paired" Stability Assay (Microsomes vs. Cytosol)
Objective: Distinguish between CYP-mediated clearance and AO-mediated clearance.
Materials:
-
Test Compound: this compound (10 mM DMSO stock).
-
System 1: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
System 2: Pooled Human Liver Cytosol (20 mg/mL protein).
-
Cofactors: NADPH (for CYPs), Hydralazine (Specific AO inhibitor - optional control).[1]
Workflow:
-
Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Incubation (Split Stream):
-
Stream A (CYP): Buffer + HLM (0.5 mg/mL) + NADPH (1 mM).
-
Stream B (AO): Buffer + Cytosol (0.5 mg/mL) + No Cofactor (AO utilizes water/O2) OR Buffer + S9 Fraction + NADPH.
-
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.
-
Quenching: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.
Protocol B: LC-MS/MS Quantification
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo).[1] Ionization: ESI Positive Mode (Indoles protonate well on the Nitrogen).
MRM Transition Setup (Calculated):
-
Parent Mass: C9H5BrFNO.
-
Monoisotopic Mass (79-Br): ~240.9[1]
-
Isotope (81-Br): ~242.9 (1:1 ratio is a key identifier).
-
-
Transitions:
-
Quantifier: 241.9 → 213.9 (Loss of CO, -28 amu).[1] Common for aldehydes.
-
Qualifier: 241.9 → 134.0 (Loss of Br + CO).
-
Diagram 2: The Paired Assay Workflow
This workflow ensures no metabolic pathway is overlooked.
Caption: Parallel processing of microsomes and cytosol is required to calculate the true Total Intrinsic Clearance (
References
-
Obach, R. S., et al. (2004).[1] "Aldehyde Oxidase in Drug Development: Utility of In Vitro Systems." Drug Metabolism and Disposition. Link
- Context: Establishes the standard for cytosolic incub
-
Gillner, M., et al. (1993).[1] "Interactions of Indoles with Specific Cytochrome P450 Isozymes." Biochemical Pharmacology.
- Context: Details the specific hydroxyl
-
Purser, S., et al. (2008).[1] "Fluorine in Medicinal Chemistry." Chemical Society Reviews. Link
- Context: Authoritative source on the metabolic blocking effects of fluorine substitution.
-
Rajagopal, R. (1971).[4] "Metabolism of Indole-3-acetaldehyde. III. Some Characteristics of the Aldehyde Oxidase." Physiologia Plantarum. Link
- Context: Foundational work identifying the rapid oxid
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
